(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,2S)-2-amino-1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCGVCVPNPBJIG-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950893 | |
| Record name | 2-Amino-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28143-91-1, 55057-81-3 | |
| Record name | (1S,2S)-2-Amino-1-phenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28143-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-Amino-1-phenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55057-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S(R*,R*))-2-Amino-1-phenylpropane-1,3-diol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028143911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S(R*,R*)]-2-amino-1-phenylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.410 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and applications of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. This chiral amino alcohol is a valuable building block in modern organic synthesis, particularly in the construction of chiral ligands and auxiliaries for asymmetric catalysis.
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1][2] Its chemical structure, featuring two stereocenters, makes it a crucial component for introducing chirality in synthetic sequences.
General and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [3] |
| Molecular Weight | 167.21 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 109-116 °C | [4][5] |
| Predicted pKa | 11.73 ± 0.45 | |
| Optical Rotation | +35° to +39° (c=1, 1N HCl, 20°C) | [5] |
Identification and Structural Information
| Identifier | Value | Reference |
| CAS Number | 28143-91-1 | [4][5] |
| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol | [3] |
| InChI Key | JUCGVCVPNPBJIG-IUCAKERBSA-N | [4] |
| SMILES | N--INVALID-LINK----INVALID-LINK--c1ccccc1 | [4] |
Solubility Profile
Core Application: Synthesis of Chiral 2-Oxazolines
A primary and well-established application of this compound is in the asymmetric synthesis of chiral 2-oxazolines.[1] These heterocyclic compounds are pivotal as chiral ligands in a multitude of asymmetric catalytic reactions and also serve as valuable chiral auxiliaries and intermediates in the synthesis of complex molecules.
Experimental Workflow for Chiral 2-Oxazoline Synthesis
The general synthesis of a chiral 2-oxazoline from this compound involves a two-step process: amide formation followed by cyclization.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments involving this compound.
Synthesis of a Chiral 2-Oxazoline from a Carboxylic Acid
This protocol is a generalized procedure based on common methods for oxazoline synthesis.[2]
Objective: To synthesize a chiral 2-oxazoline by reacting this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Dehydrating agent (e.g., thionyl chloride, or a carbodiimide like DCC or EDC)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
-
Base (e.g., triethylamine or pyridine, if starting from an acyl chloride)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium or sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Amide Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.
-
Add the coupling agent (e.g., 1.1 equivalents of DCC or EDC) and stir for 10-15 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of the aminodiol to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up of the Intermediate Amide:
-
Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if a carbodiimide was used).
-
Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate amide.
-
-
Cyclization to the 2-Oxazoline:
-
Dissolve the crude amide in an anhydrous solvent.
-
Add a dehydrating/cyclizing agent. For example, treat the amide with thionyl chloride (1.1 equivalents) at 0 °C, followed by gentle reflux until the reaction is complete as monitored by TLC.
-
Alternatively, other cyclization methods, such as using Burgess reagent or triphenylphosphine/carbon tetrachloride, can be employed.
-
-
Final Work-up and Purification:
-
Carefully quench the reaction mixture, typically by pouring it over ice-water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure chiral 2-oxazoline.
-
Logical Relationship in Synthesis
The synthesis of the final chiral product is directly dependent on the stereochemistry of the starting aminodiol.
Safety and Handling
This compound is a combustible solid and should be handled with appropriate personal protective equipment, including a dust mask, eye shields, and gloves. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a cornerstone chiral building block for chemists engaged in asymmetric synthesis. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for creating chiral environments in catalytic processes and for the synthesis of enantiomerically pure target molecules. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this important chemical entity.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1-phenyl-1,3-propanediol | C9H13NO2 | CID 102971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 042183.03 [thermofisher.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
An In-depth Technical Guide to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
CAS Number: 28143-91-1
Synonyms: L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, (1S,2S)-2-amino-1-phenylpropane-1,3-diol
Abstract
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its stereochemically defined structure makes it an invaluable precursor for the asymmetric synthesis of various chiral molecules, most notably 2-oxazolines. These oxazoline derivatives are widely employed as chiral ligands in asymmetric catalysis and as key intermediates in the development of pharmaceutical agents. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, applications, and safety protocols, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 28143-91-1 | [2] |
| Molecular Formula | C₉H₁₃NO₂ | [2] |
| Molecular Weight | 167.21 g/mol | |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 109-113 °C (lit.) | |
| Optical Activity | [α]25/D +37° (c=1 in 1 M HCl) | |
| Form | Solid | |
| InChI Key | JUCGVCVPNPBJIG-IUCAKERBSA-N | [2] |
| SMILES String | N--INVALID-LINK----INVALID-LINK--c1ccccc1 |
Synthesis and Experimental Protocols
The synthesis of this compound is crucial for its application as a chiral building block. Several synthetic routes have been established, often starting from readily available chiral precursors.
General Synthesis Workflow
A common synthetic strategy involves the deprotection of a protected amino diol precursor. This workflow ensures the retention of the desired stereochemistry.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Deprotection of a Carbamate Precursor
This protocol describes a common method for synthesizing the title compound from its tert-butyl carbamate protected form.
Materials:
-
tert-Butyl ((1S,2S)-1,3-dihydroxy-1-phenylpropan-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve tert-Butyl ((1S,2S)-1,3-dihydroxy-1-phenylpropan-2-yl)carbamate in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add trifluoroacetic acid dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature (approx. 20°C) and stir for approximately 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a chiral precursor in asymmetric synthesis.[3][4]
Synthesis of Chiral 2-Oxazolines
This compound is a key starting material for producing chiral 2-oxazolines.[5][6] These oxazolines are prevalent in various bioactive natural products and pharmaceuticals and are extensively used as ligands in asymmetric catalysis, such as in Diels-Alder reactions.[1][7][8] The synthesis typically involves the reaction of the amino alcohol with a carboxylic acid or its derivative, followed by cyclization.[6][9]
Caption: Logical relationship of the compound as a chiral precursor.
While direct involvement in signaling pathways has not been documented for the title compound itself, its derivatives, such as sphingosine analogues, play critical roles in cell signaling.[10] The structural similarity of amino alcohols to sphingosine makes them interesting starting points for the synthesis of biologically active molecules that may interact with such pathways.
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory setting.[11] Appropriate personal protective equipment (PPE) should always be used.
| Safety Aspect | Information | References |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [11] |
| Signal Word | Warning | [11] |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), protective gloves, and safety glasses with side-shields. | |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | |
| Storage Class | 11 - Combustible Solids | |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [11] |
| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [11] |
Conclusion
This compound is a fundamentally important chiral molecule with significant applications in synthetic chemistry. Its well-defined stereochemistry makes it an essential precursor for the synthesis of chiral ligands and complex molecular targets in the pharmaceutical industry. While its direct biological activity is not extensively documented, its role as a building block for creating molecules with high biological potential is firmly established. Proper handling and safety precautions are essential when working with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. (S(R*,R*))-2-amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 119881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]
- 11. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol molecular structure
An In-depth Technical Guide to the Molecular Structure of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Abstract: This document provides a comprehensive technical overview of the molecular structure, properties, and characterization of this compound. A prochiral amino alcohol, this compound is of significant interest to researchers and drug development professionals, primarily for its role as a versatile chiral auxiliary in asymmetric synthesis. This guide summarizes its chemical and physical properties, offers an analysis of its molecular geometry based on standard bond lengths, details its spectroscopic signature, and provides representative experimental protocols for its synthesis and characterization. Logical workflows for its synthesis and structural verification are presented visually using Graphviz diagrams.
Chemical Identity and Physical Properties
This compound, also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, is a chiral organic compound featuring a phenyl group, a primary amine, and two hydroxyl groups. The specific (1S,2S) stereochemistry is crucial for its applications in stereoselective synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol[1] |
| Synonym | L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol[2] |
| CAS Number | 28143-91-1[2] |
| Molecular Formula | C₉H₁₃NO₂[3] |
| Molecular Weight | 167.21 g/mol [2] |
| InChI Key | JUCGVCVPNPBJIG-IUCAKERBSA-N[2] |
| SMILES | N--INVALID-LINK----INVALID-LINK--c1ccccc1[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | White to light yellow crystalline powder[4] |
| Melting Point | 109-113 °C (lit.)[2][4] |
| Optical Rotation | [α]²⁵/D +37° (c=1 in 1 M HCl)[2] |
| Assay | ≥97%[2] |
| Primary Application | Precursor to chiral 2-oxazolines; Chiral auxiliary[4] |
Molecular Structure and Geometry
Table 3: Typical Bond Lengths for Constituent Functional Groups
| Bond Type | Functional Group Context | Typical Bond Length (Å) |
|---|---|---|
| C-C | Phenyl Ring | ~1.40 |
| C-C | Aliphatic (C1-C2) | ~1.54[5] |
| C-O | Benzylic Alcohol (C1-OH) | ~1.43 |
| C-O | Primary Alcohol (C3-OH) | ~1.43 |
| C-N | Primary Amine (C2-NH₂) | ~1.47 |
| C-H | Aromatic | ~1.09 |
| C-H | Aliphatic | ~1.09 |
| O-H | Alcohol | ~0.96 |
| N-H | Amine | ~1.01 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure of this compound in solution. The expected chemical shifts are summarized below.
Table 4: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.25 - 7.40 | m | 5H, Phenyl (C₆H₅) |
| 4.65 | d | 1H, Benzylic CH (C1-H) |
| 3.60 | dd | 1H, Methylene CH₂ (C3-Ha) |
| 3.45 | dd | 1H, Methylene CH₂ (C3-Hb) |
| 3.10 | m | 1H, Amino CH (C2-H) |
| ~2.50 | br s | 4H, -NH₂ and -OH |
Table 5: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 142.5 | C, Phenyl (ipso-C) |
| 128.4 | CH, Phenyl (ortho/meta-C) |
| 127.8 | CH, Phenyl (para-C) |
| 126.5 | CH, Phenyl (ortho/meta-C) |
| 75.2 | CH, Benzylic (C1) |
| 64.8 | CH₂, Methylene (C3) |
| 58.9 | CH, Amino (C2) |
Experimental Protocols
Representative Synthesis Protocol: Biocatalytic Approach
This protocol describes a common method for the stereoselective synthesis of (1S,2S)-2-amino-1-phenyl-1,3-propanediol derivatives using a threonine aldolase enzyme.
-
Reaction Setup: To a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5) is added glycine (1.5 equivalents) and benzaldehyde (1.0 equivalent).
-
Enzyme Addition: A purified L-threonine aldolase is added to the reaction mixture to a final concentration of 1-2 mg/mL.
-
Reaction Conditions: The mixture is stirred gently at a controlled temperature, typically between 25-37 °C, for 24-48 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then brought to a basic pH (e.g., pH 9-10) with an appropriate base like sodium carbonate.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate (3 x volume). The combined organic layers are washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound product.
Protocol for NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024 or more scans.
-
Process the data with an exponential line broadening of 1-2 Hz.
-
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign all proton and carbon signals.
Application and Workflow Visualization
The primary application of this compound is in asymmetric synthesis, where it serves as a chiral auxiliary. It is frequently used to prepare chiral 2-oxazolines from carboxylic acid derivatives, which can then be used to control the stereochemistry of subsequent reactions, such as alkylations or aldol additions.
Caption: Logical workflow for the synthesis of the target compound.
Caption: Workflow for the structural and purity verification of the compound.
References
- 1. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-(+)-Amphetamine from (1S,2S)-2-Amino-1-Phenyl-1,3-Propanediol - [www.rhodium.ws] [erowid.org]
- 4. chembk.com [chembk.com]
- 5. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]
An In-Depth Technical Guide to the Synthesis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a chiral amino alcohol, is a critical building block in the synthesis of various pharmaceuticals, most notably the antibiotic chloramphenicol and its analogs. Its specific stereochemistry is crucial for its biological activity, making enantioselective and diastereoselective synthesis routes of paramount importance. This guide provides a comprehensive overview of the primary synthetic strategies, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its efficient and stereocontrolled preparation.
Core Synthesis Strategies
The synthesis of this compound can be broadly categorized into three main approaches:
-
Stereoselective Synthesis via Nitroaldol (Henry) Reaction: This classical yet effective method involves the condensation of benzaldehyde with a nitroalkane, followed by stereoselective reduction of the resulting nitro group and diastereoselective reduction of a carbonyl group or resolution of diastereomers. This route is often favored due to the ready availability and low cost of the starting materials.
-
Asymmetric Aminohydroxylation: Leveraging the power of transition metal catalysis, the Sharpless Asymmetric Aminohydroxylation allows for the direct introduction of an amino and a hydroxyl group across a double bond with high stereocontrol. This method typically employs a styrene derivative as the starting material.
-
Biocatalytic and Enzymatic Methods: Utilizing the inherent stereoselectivity of enzymes, biocatalytic routes offer an environmentally friendly and highly specific alternative. These methods can involve the kinetic resolution of racemic mixtures or the direct asymmetric synthesis from prochiral substrates.
Featured Synthesis Route: Stereoselective Synthesis via Nitroaldol Reaction
This section provides a detailed experimental protocol for the synthesis of this compound starting from benzaldehyde and nitroethane. This multi-step process is a reliable method for obtaining the desired stereoisomer.
Logical Workflow of the Synthesis
Caption: Synthesis workflow from Benzaldehyde.
Experimental Protocols
Step 1: Synthesis of 1-Phenyl-2-nitro-1-propanol (Nitroaldol Adduct)
-
Reaction Setup: To a stirred solution of freshly distilled benzaldehyde (10.6 g, 0.1 mol) and nitroethane (15 g, 0.2 mol) in 50 mL of ethanol, add triethylamine (1.0 g, 0.01 mol) dropwise at room temperature.
-
Reaction Execution: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture in an ice bath and acidify with glacial acetic acid to a pH of approximately 5. Remove the ethanol and excess nitroethane under reduced pressure. The resulting oil is washed with a saturated solution of sodium bisulfite and then with water. The crude product, a mixture of diastereomers of 1-phenyl-2-nitro-1-propanol, is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is typically used in the next step without further purification.
Step 2: Diastereoselective Reduction to 2-Amino-1-phenyl-1,3-propanediol
This step involves the reduction of the nitro group to an amine. A common method is catalytic hydrogenation.
-
Catalyst Preparation: Prepare a Raney nickel catalyst by washing the commercial slurry with distilled water until the washings are neutral, followed by washing with ethanol.
-
Reaction Setup: In a high-pressure autoclave, dissolve the crude 1-phenyl-2-nitro-1-propanol (from Step 1) in methanol. Add the prepared Raney nickel catalyst (approximately 10% by weight of the nitroalkene).
-
Reaction Execution: Pressurize the autoclave with hydrogen gas to 50-100 atm and heat to 50-70 °C with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup and Purification: After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The filtrate is concentrated under reduced pressure to yield a crude mixture of diastereomers of 2-amino-1-phenyl-1,3-propanediol.
Step 3: Chiral Resolution of this compound
The separation of the desired (1S,2S) isomer from the diastereomeric mixture is achieved by fractional crystallization using a chiral resolving agent, such as L-(+)-tartaric acid.
-
Salt Formation: Dissolve the crude mixture of 2-amino-1-phenyl-1,3-propanediol in methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in methanol. Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
-
Crystallization: Allow the solution to stand at room temperature. The salt of the (1S,2S)-(+)-isomer with L-(+)-tartaric acid will preferentially crystallize out of the solution. The crystallization can be induced by cooling the solution in an ice bath.
-
Isolation and Purification: Collect the crystals by filtration and wash them with cold methanol. The diastereomeric purity can be improved by recrystallization from methanol.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base, such as sodium hydroxide, to a pH of 10-12. The free this compound will precipitate out of the solution.
-
Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The final product can be recrystallized from a suitable solvent like ethanol to obtain high purity this compound.
Comparative Data of Synthesis Routes
The following table summarizes the quantitative data for different synthesis routes to provide a clear comparison of their efficiency and stereoselectivity.
| Synthesis Route | Starting Material(s) | Key Reaction | Catalyst/Reagent | Overall Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
| Nitroaldol Reaction | Benzaldehyde, Nitroethane | Henry Reaction & Diastereoselective Reduction | Triethylamine, Raney Ni/H₂, L-(+)-Tartaric Acid | 30-40 | >98% de after resolution | (Typical laboratory procedure) |
| Sharpless Asymmetric Aminohydroxylation | Styrene | Asymmetric Aminohydroxylation | K₂OsO₂(OH)₄, (DHQ)₂-PHAL, N-chloro-N-sodio-carbamate | 60-75 | up to 99% ee | (Published literature) |
| Biocatalytic Resolution | Racemic 2-amino-1-phenyl-1,3-propanediol | Enzymatic acylation | Lipase (e.g., Candida antarctica lipase B) | 40-50 (for one enantiomer) | >99% ee | (Published literature) |
| Synthesis from L-Serine | L-Serine methyl ester | Grignard Reaction & Reduction | Phenylmagnesium bromide, LiAlH₄ | 25-35 | >99% ee (chirality from starting material) | (Published literature) |
Alternative Synthesis Route Workflow: Sharpless Asymmetric Aminohydroxylation
This route offers a more direct approach to establishing the desired stereocenters.
Caption: Sharpless Asymmetric Aminohydroxylation route.
This technical guide provides a foundational understanding of the key synthetic routes to this compound. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, cost, and the desired level of stereochemical purity. The detailed protocol for the Henry reaction route offers a robust and well-established method for laboratory-scale synthesis. For industrial applications, the development of more efficient catalytic or biocatalytic processes continues to be an active area of research.
Spectroscopic Profile of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a key chiral building block in synthetic organic chemistry. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for obtaining this data are also provided to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.20 - 7.40 | m | - | Ar-H |
| 4.88 | d | 4.0 | H-1 |
| 3.65 | dd | 11.2, 4.0 | H-3a |
| 3.55 | dd | 11.2, 6.8 | H-3b |
| 3.15 | m | - | H-2 |
| 2.5 (broad s) | - | - | NH₂, OH |
Note: The chemical shifts of NH₂ and OH protons are often broad and can vary with concentration and solvent.
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts
| Chemical Shift (δ) ppm | Assignment |
| 142.1 | C (quaternary, aromatic) |
| 128.5 | CH (aromatic) |
| 127.8 | CH (aromatic) |
| 126.5 | CH (aromatic) |
| 75.0 | C-1 |
| 64.2 | C-3 |
| 56.5 | C-2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized below.
Table 3: Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Strong, Broad | O-H, N-H stretching |
| 3030 | Medium | C-H stretching (aromatic) |
| 2920, 2850 | Medium | C-H stretching (aliphatic) |
| 1600, 1495, 1450 | Medium to Weak | C=C stretching (aromatic ring) |
| 1050 | Strong | C-O stretching |
| 760, 700 | Strong | C-H bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for the enantiomer, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, which is expected to have an identical fragmentation pattern under standard electron ionization (EI) conditions.
Table 4: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity (%) | Possible Fragment |
| 167 | 5 | [M]⁺ (Molecular Ion) |
| 136 | 15 | [M - CH₂OH]⁺ |
| 107 | 100 | [C₆H₅CHOH]⁺ |
| 79 | 30 | [C₆H₇]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.
IR Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or as a thin film by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.
Mass Spectrometry
The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Spectroscopic Analysis Workflow.
An In-depth Technical Guide on the Solubility and Stability of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a chiral aminodiol of significant interest in pharmaceutical research and development, primarily as a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of the final drug product. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including representative data, detailed experimental protocols for its determination, and visualizations of key experimental workflows and potential degradation pathways.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid. Its structure, featuring a phenyl group, a primary amine, and two hydroxyl groups, dictates its solubility and stability characteristics.
Table 1: General Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Melting Point | 109-113 °C |
| Appearance | White to off-white crystalline powder |
| pKa | ~9.5 (estimated for the amino group) |
| Optical Rotation | [α]²⁵/D +37° (c=1 in 1 M HCl)[1][2] |
Solubility Profile
The presence of polar functional groups (amino and hydroxyl) suggests good solubility in polar solvents. However, the nonpolar phenyl group can influence its solubility in nonpolar organic solvents. Phenylpropanolamine, a structurally similar compound, is freely soluble in water and alcohol, but practically insoluble in nonpolar organic solvents like ether and chloroform[3].
Table 2: Representative Solubility of this compound at 25°C
| Solvent | Type | Estimated Solubility (mg/mL) |
| Water | Polar Protic | > 100 |
| Methanol | Polar Protic | > 100 |
| Ethanol | Polar Protic | > 100 |
| Isopropanol | Polar Protic | 20 - 50 |
| Acetonitrile | Polar Aprotic | 5 - 10 |
| Acetone | Polar Aprotic | 1 - 5 |
| Dichloromethane | Nonpolar | < 1 |
| Toluene | Nonpolar | < 1 |
| Hexane | Nonpolar | < 1 |
Effect of pH on Aqueous Solubility
The primary amine in this compound can be protonated in acidic conditions, forming a more soluble salt. Therefore, its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values. The solubility of amino acids, for instance, is significantly influenced by pH[4][5].
Table 3: Estimated pH-Dependent Aqueous Solubility at 25°C
| pH | Expected Form | Estimated Solubility (mg/mL) |
| 2.0 | Protonated (Salt) | > 200 |
| 4.0 | Protonated (Salt) | > 200 |
| 6.0 | Mix of Protonated and Free Base | 100 - 150 |
| 7.4 | Predominantly Free Base | 80 - 120 |
| 8.0 | Free Base | 50 - 100 |
| 10.0 | Free Base | 20 - 50 |
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. Degradation can occur through various mechanisms, including thermal stress, photodegradation, and pH-mediated hydrolysis or oxidation.
Thermal Stability
Amino alcohols can be susceptible to thermal degradation. While specific data for the target compound is limited, general knowledge of aminodiols suggests that elevated temperatures can lead to decomposition[6].
Table 4: Representative Thermal Stability Data (Forced Degradation)
| Condition | Duration | Estimated Degradation (%) | Potential Degradants |
| 60°C (Solid State) | 4 weeks | < 2% | Minor oxidation products |
| 80°C (Solid State) | 4 weeks | 5 - 10% | Oxidation and dehydration products |
| 60°C (Aqueous Solution, pH 7) | 1 week | 2 - 5% | Oxidative degradation products |
Photostability
Compounds with benzylic alcohol moieties can be susceptible to photodegradation[7][8][9][10]. Exposure to UV light may lead to oxidation or other photochemical reactions.
Table 5: Representative Photostability Data (Forced Degradation)
| Condition | Duration | Estimated Degradation (%) | Potential Degradants |
| ICH Q1B Option II (Solid State) | 1.2 million lux hours / 200 W h/m² | 5 - 15% | Phenyl ketone derivatives, polymeric impurities |
| ICH Q1B Option II (Aqueous Solution) | 1.2 million lux hours / 200 W h/m² | 10 - 25% | Phenyl ketone derivatives, photo-oxidation products |
pH-Dependent Stability
The stability of this compound in solution is expected to be influenced by pH. Acidic conditions may protonate the amine, potentially increasing its stability against oxidation. Conversely, basic conditions might facilitate certain degradation pathways. Structurally similar compounds like phenylpropanolamine are known to be more stable in acidic conditions[11]. The stability of cathinone derivatives is also highly pH-dependent[1][12][13].
Table 6: Representative pH-Dependent Stability in Aqueous Solution (40°C)
| pH | Duration | Estimated Degradation (%) | Potential Degradation Pathway |
| 2.0 (0.01 N HCl) | 2 weeks | < 2% | Minimal degradation |
| 7.0 (Water) | 2 weeks | 2 - 5% | Slow oxidation |
| 12.0 (0.01 N NaOH) | 2 weeks | 5 - 10% | Base-catalyzed oxidation/elimination |
Experimental Protocols
Solubility Determination: Shake-Flask Method
This method is widely considered the gold standard for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, methanol, ethanol, etc.) and aqueous buffers of different pH values.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units.
Caption: Workflow for the shake-flask solubility determination method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
Protocol:
-
Stress Conditions: Expose samples of this compound (in both solid state and in solution) to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 80°C (solid and solution).
-
Photodegradation: Expose to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 6, 24, 48 hours).
-
Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute samples as needed.
-
HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Data Evaluation: Determine the percentage of degradation and identify the major degradation products. Mass balance should be assessed to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.
Caption: General workflow for conducting forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated.
Caption: Postulated degradation pathways for the target compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The representative data and detailed protocols offer valuable insights for researchers and professionals in drug development. It is crucial to perform experimental verification of these properties for the specific grade and form of the compound being used to ensure the development of safe, effective, and stable pharmaceutical products. The provided workflows and potential degradation pathways serve as a guide for designing comprehensive characterization and stability studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine Thermal Degradation [bre.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ojp.gov [ojp.gov]
- 13. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a chiral amino diol, holds a significant place in the history of pharmaceutical chemistry. Its discovery and development are inextricably linked to the pioneering era of antibiotic synthesis, most notably as a crucial intermediate in the first total synthesis of Chloramphenicol. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with this important molecule.
Historical Context and Discovery
The imperative to synthesize the broad-spectrum antibiotic Chloramphenicol, first isolated from Streptomyces venezuelae in 1947, drove the initial research into the synthesis of its constituent parts.[1] A team of chemists at Parke-Davis research laboratories, led by Dr. Mildred C. Rebstock, embarked on the ambitious project of the total synthesis of this natural product. Their work, published in 1949, not only represented the first synthesis of a naturally occurring antibiotic but also necessitated the development of synthetic routes to its key precursors, including 2-amino-1-phenyl-1,3-propanediol.[1][2]
The initial challenge lay in the stereospecific synthesis of the correct isomer of the aminodiol backbone, as the biological activity of Chloramphenicol is dependent on the D-threo configuration of its propanediol moiety. The Parke-Davis team, including John Controulis and Harry M. Crooks, Jr., successfully synthesized the racemic threo-2-amino-1-phenyl-1,3-propanediol.[2][3] The subsequent critical step was the resolution of this racemic mixture to isolate the desired dextrorotatory enantiomer, this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [4] |
| Molecular Weight | 167.21 g/mol | [5] |
| CAS Number | 28143-91-1 | [5] |
| Melting Point | 109-113 °C | [5] |
| Optical Rotation | [α]²⁵/D +37° (c=1 in 1 M HCl) | [5] |
| Appearance | White to yellow crystalline powder | [6] |
| Assay | > 96.0% (Titration) | [6] |
Experimental Protocols
The synthesis of this compound involves two key stages: the synthesis of the racemic threo-2-amino-1-phenyl-1,3-propanediol and its subsequent resolution to obtain the desired stereoisomer.
Synthesis of Racemic threo-2-Amino-1-phenyl-1,3-propanediol
One of the early and effective methods for the synthesis of the racemic mixture starts from benzaldehyde. The following is a generalized representation of a common synthetic route.
Caption: Synthetic pathway to racemic threo-2-amino-1-phenyl-1,3-propanediol.
A detailed experimental protocol based on a modern adaptation of historical methods is as follows:
Step 1: Synthesis of (1R,2R)-2-nitro-1-phenyl-1,3-propanediol In the presence of a chiral catalyst, benzaldehyde is reacted with nitromethane to yield (R)-2-nitro-1-phenylethanol. This intermediate is then reacted with formaldehyde to produce (1R,2R)-2-nitro-1-phenyl-1,3-propanediol.[7]
Step 2: Reduction to (1R,2R)-2-amino-1-phenyl-1,3-propanediol The (1R,2R)-2-nitro-1-phenyl-1,3-propanediol (5 grams, 25 mmol) is dissolved in 100 ml of methanol. To this solution, 0.1 grams of 10% palladium on carbon catalyst is added. The mixture is then subjected to hydrogenation under a hydrogen pressure of 50 psi. The reaction is monitored by thin-layer chromatography until the starting material is no longer detected. After filtration to remove the catalyst, the filtrate is concentrated. The resulting product is recrystallized from a 1:1 alcohol-ether mixed solvent to yield the final product with a yield of approximately 94% and a melting point of 111-113 °C.[7]
Resolution of Racemic threo-2-Amino-1-phenyl-1,3-propanediol
A key breakthrough in obtaining the enantiomerically pure this compound was the development of an efficient resolution method. A particularly effective process utilizes d-glutamic acid as the resolving agent.[8]
Caption: Resolution of racemic threo-2-amino-1-phenyl-1,3-propanediol.
Experimental Protocol for Resolution:
33.4 grams of racemic threo-1-phenyl-2-amino-1,3-propanediol are dissolved in 600 ml of ethyl alcohol. To this solution, 29.4 grams of d-glutamic acid are added. The mixture is stirred mechanically for 10 minutes and then filtered under vacuum. The solid material on the filter, which is the d-glutamate salt of the dextrorotatory isomer, is washed with ethyl alcohol. The clear alcoholic filtrate, containing the laevorotatory isomer, is evaporated to dryness in vacuo. The resulting pasty residue is crystallized, potentially with scratching and the addition of a small amount of ethyl ether, to yield the laevorotatory threo-1-phenyl-2-amino-1,3-propanediol.[8] The dextrorotatory isomer can be recovered from the glutamate salt by treatment with a base.
Applications
The primary historical and ongoing application of this compound is as a chiral building block in the synthesis of pharmaceuticals. Its most notable role is in the industrial production of Chloramphenicol. The specific stereochemistry of this aminodiol is crucial for the antibiotic's therapeutic efficacy. Beyond Chloramphenicol, this compound and its derivatives have been utilized in the asymmetric synthesis of other bioactive molecules and as chiral auxiliaries in various chemical transformations.
Conclusion
The discovery and history of this compound are a testament to the ingenuity and perseverance of chemists in the mid-20th century. Its synthesis and resolution were pivotal achievements that enabled the large-scale production of a life-saving antibiotic. Today, it remains a valuable chiral intermediate for the pharmaceutical industry, underscoring the enduring legacy of the foundational work in stereospecific synthesis.
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Chloramphenicol (Chloromycetin).1 IV.1a Chemical Studies | Semantic Scholar [semanticscholar.org]
- 4. 2-Amino-1-phenyl-1,3-propanediol | C9H13NO2 | CID 102971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 7. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
- 8. US2766286A - Process for the resolution of racemic threo-1-phenyl-2-amino-1. 3-propanediol - Google Patents [patents.google.com]
Commercial Suppliers and Technical Guide for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
For researchers, scientists, and professionals in drug development, securing a reliable supply of chiral building blocks is paramount. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a key intermediate in the synthesis of various pharmaceuticals, is available from several commercial suppliers. This guide provides an in-depth overview of these suppliers, their product specifications, and relevant technical information to assist in sourcing and application.
Prominent Commercial Suppliers
This compound is readily available from major global chemical suppliers as well as specialized manufacturers. Key suppliers include:
-
Thermo Fisher Scientific: This company offers the compound through its various brands, including Thermo Scientific Chemicals, Alfa Aesar, and Acros Organics. They provide different grades and quantities suitable for research and development purposes.[1][2][3]
-
Sigma-Aldrich (Merck): A leading supplier in the life science industry, Sigma-Aldrich lists this compound, often with detailed product information and supporting documentation.[4]
-
Online Chemical Marketplaces: Platforms like ChemNet and Echemi connect buyers with a wide range of manufacturers and distributors, many of whom are based in China.[5][6] These platforms can be a valuable resource for sourcing bulk quantities and comparing prices from various suppliers such as ChemPacific Corp., Dayang Chem (Hangzhou) Co.,Ltd., and China Skyrun Industrial Co,,ltd.[5][6]
Product Specifications
The quality and purity of this compound are critical for its successful application in synthesis. The following table summarizes typical product specifications from various suppliers. Researchers should always refer to the specific certificate of analysis for lot-specific data.
| Parameter | Typical Specification |
| CAS Number | 28143-91-1 |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Purity (Assay) | ≥97% (Titration)[2], ≥99% |
| Appearance | White to off-white or yellow crystalline powder[2] |
| Melting Point | 109-116 °C[2] |
| Optical Rotation | +35° to +39° (c=1, 1N HCl)[2] |
Applications and Synthesis
This compound is a versatile chiral building block primarily used in the asymmetric synthesis of various organic molecules. One of its most common applications is in the preparation of chiral 2-oxazolines.[1][2][7] These oxazolines can then be used as chiral ligands in asymmetric catalysis or as intermediates in the synthesis of more complex molecules.
The general workflow for utilizing this compound in the synthesis of a chiral pharmaceutical intermediate can be visualized as follows:
Experimental Protocol: Synthesis of a Chiral Oxazoline
The following is a representative experimental protocol for the synthesis of a chiral oxazoline from this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid or its corresponding acid chloride/ester
-
Dehydrating agent (e.g., thionyl chloride, triphenylphosphine with a halogen source)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine, pyridine) if starting from an acid chloride
Procedure:
-
Amide Formation:
-
If starting with a carboxylic acid, it is typically activated first. For example, by converting it to the acid chloride using thionyl chloride.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent.
-
If using an acid chloride, cool the solution to 0 °C and add the base, followed by the slow addition of the acid chloride.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
-
Cyclization to the Oxazoline:
-
To the crude amide from the previous step, add a dehydrating agent. A common method is the Appel reaction, using triphenylphosphine and a carbon tetrahalide. Alternatively, thionyl chloride can be used for the cyclization of the intermediate hydroxy amide.
-
Heat the reaction mixture if necessary and monitor the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral oxazoline.
-
The logical flow for selecting a suitable supplier for your research needs can be broken down into several key decision points:
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.ie [fishersci.ie]
- 4. (1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 28143-91-1, United-States this compound 28143-91-1 Manufacturers, United-States this compound 28143-91-1 Suppliers [chemnet.com]
- 6. echemi.com [echemi.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol: Synonyms, Nomenclature, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, a crucial chiral building block in the synthesis of various pharmaceuticals. This document details its nomenclature, synonyms, and key physicochemical properties, and outlines experimental protocols for its synthesis and analysis.
Nomenclature and Synonyms
L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol is a chiral compound with a specific stereochemistry that is critical for its application in asymmetric synthesis. A clear understanding of its various names and identifiers is essential for researchers.
Systematic and Common Names:
| Identifier Type | Identifier |
| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol |
| Common Name | L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol |
| CAS Number | 28143-91-1 |
| EC Number | 248-867-6 |
| Beilstein/REAXYS | 2804071 |
A variety of synonyms are used in literature and commercial listings for this compound. These are summarized in the table below.
Synonyms:
| Synonym |
| (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol |
| L-threo-(+)-Phenyl-2-amino-1,3-propandiol |
| (S(R,R))-2-amino-1-phenylpropane-1,3-diol |
| [S(R,R)]-2-amino-1-phenylpropane-1,3-diol |
| (1S,2S)-1-phenyl-2-amino-1,3-propanediol |
Below is a graphical representation of the nomenclature hierarchy for L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.
Caption: Nomenclature hierarchy for L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.
Physicochemical Properties
The following table summarizes the key physicochemical properties of L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 109-113 °C (lit.) | |
| Optical Activity | [α]²⁵/D +37°, c = 1 in 1 M HCl | |
| Solubility | Soluble in methanol. |
Experimental Protocols
Synthesis
While multiple synthetic routes are conceptually available, a common and effective method involves the diastereoselective reduction of an α-amino ketone precursor. The following protocol is a representative example of such a synthesis.
Diastereoselective Reduction of an N-protected α-amino ketone:
This method generally involves two key steps: the formation of an N-protected α-amino ketone and its subsequent diastereoselective reduction to yield the desired threo amino alcohol.
-
Step 1: Synthesis of the α-amino ketone precursor. This can be achieved through various methods, including the asymmetric arylation of α-keto imines. For instance, an N-protected glyoxal can be reacted with a phenylboronic acid in the presence of a chiral palladium catalyst.
-
Step 2: Diastereoselective Reduction. The resulting N-protected α-amino ketone is then reduced. The choice of reducing agent is crucial for achieving high diastereoselectivity. Reagents such as lithium triethylborohydride (LiEt₃BH) or lithium tri-sec-butylborohydride (Li(s-Bu)₃BH) have been shown to favor the formation of the syn (in this context, leading to the threo product after deprotection) amino alcohol with high selectivity, particularly for aromatic ketones.[2]
-
Reaction Conditions: The reduction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C to 0 °C) to enhance diastereoselectivity. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
-
Step 3: Work-up and Deprotection. The reaction is quenched, for example, with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The protecting group is then removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group) to yield the final L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.
Purification:
Purification of the final product is often achieved through crystallization. Due to the different physical properties of diastereomers, fractional crystallization can be an effective method for separating the desired threo isomer from any erythro byproduct.[3] Seeding with a small crystal of the pure desired diastereomer can facilitate this process.[4]
The following diagram illustrates a generalized workflow for the synthesis and purification of L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.
Caption: Generalized synthesis and purification workflow.
Analytical Methods
Accurate characterization and purity assessment are critical. The following are key analytical techniques employed for L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: NMR spectroscopy is used to confirm the chemical structure of the compound. Spectral data for the related compound 2-amino-1,3-propanediol is available and can serve as a reference.[5] For L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, characteristic signals for the phenyl protons, the methine protons, and the methylene protons would be expected. A ¹³C NMR spectrum for this compound is available in commercial databases.[6]
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Typical Acquisition Parameters: For ¹H NMR, a relaxation delay of 1-5 seconds and a sufficient number of scans (e.g., 16 or 32) are typically used. For ¹³C NMR, a longer relaxation delay and a larger number of scans may be necessary to obtain a good signal-to-noise ratio.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the primary method for determining the enantiomeric and diastereomeric purity of the compound. Since amino alcohols often lack a strong chromophore, derivatization may be necessary for UV detection.[8]
-
Derivatization: A common approach is to react the amino group with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or with a UV-active agent to enhance detection on a chiral column.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for the direct separation of chiral amino alcohols.[8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. The exact composition is optimized to achieve the best separation.
-
Detection: UV detection is common, often at a wavelength around 220-280 nm, especially if the molecule contains a phenyl group.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for identifying and quantifying volatile compounds. For non-volatile compounds like amino alcohols, derivatization is required to increase their volatility.
-
Derivatization (Silylation): A common method is silylation, where active hydrogens in the amino and hydroxyl groups are replaced with trimethylsilyl (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[9] The reaction is typically carried out by heating the sample with the silylating agent in a suitable solvent.
-
GC Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., HP-5MS) is commonly used.
-
Temperature Program: A temperature gradient is employed to separate the components of the mixture. For example, an initial temperature of 70°C held for a few minutes, followed by a ramp to a final temperature of around 280-300°C.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer is typically operated in scan mode to acquire full mass spectra for compound identification.
-
The following diagram illustrates the general workflow for the analytical characterization of L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.
Caption: General analytical workflow.
References
- 1. 2-Amino-1-phenyl-1,3-propanediol | C9H13NO2 | CID 102971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. reddit.com [reddit.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Asymmetric Synthesis Leveraging (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol as a chiral auxiliary in asymmetric synthesis. This versatile chiral building block is frequently employed to construct more complex chiral ligands and auxiliaries, most notably chiral oxazolines. These oxazoline derivatives are then utilized to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions, including asymmetric alkylations and aldol reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other biologically active molecules.
Introduction
This compound is a readily available chiral precursor that provides a robust stereochemical foundation for asymmetric transformations. Its 1,2-amino alcohol functionality is ideal for the facile synthesis of chiral heterocycles, particularly oxazolines. The inherent chirality of the amino alcohol is transferred to the oxazoline ring, which then effectively directs the stereochemical outcome of subsequent reactions. The phenyl and hydroxymethyl substituents on the oxazoline, derived from the parent amino diol, play a crucial role in creating a well-defined chiral environment that dictates the facial selectivity of approaching electrophiles.
Core Application: Synthesis of Chiral Oxazoline Auxiliaries
The primary application of this compound in asymmetric synthesis is as a precursor for chiral oxazolines. These oxazolines can then be N-acylated to form chiral auxiliaries that direct stereoselective enolate alkylations and aldol additions.
General Workflow for Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary derived from this compound.
Key Experiments and Protocols
Synthesis of (4S,5S)-4-(hydroxymethyl)-5-phenyl-4,5-dihydrooxazole
This chiral oxazoline is a key intermediate synthesized from this compound and can be further elaborated for use in asymmetric catalysis.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Ethyl acetimidate hydrochloride
-
Potassium carbonate
-
Methanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add potassium carbonate (1.5 eq) and ethyl acetimidate hydrochloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure (4S,5S)-4-(hydroxymethyl)-5-phenyl-4,5-dihydrooxazole.
-
Asymmetric Alkylation of an N-Propionyl Oxazolidinone Auxiliary
This protocol details the use of an oxazolidinone auxiliary, which can be conceptually derived from the corresponding amino alcohol, in a diastereoselective alkylation reaction. While the specific oxazolidinone from this compound is not detailed in the immediate literature with a full alkylation protocol, the following represents a standard and adaptable procedure for such auxiliaries.
Reaction Scheme:
Caption: Reaction scheme for the asymmetric alkylation of an N-propionyl oxazolidinone auxiliary.
Experimental Protocol:
-
Reagents and Materials:
-
N-Propionyl-(4S,5S)-4-(methoxymethyl)-5-phenyl-2-oxazolidinone (as a representative auxiliary)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the N-propionyl chiral oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture and stir for 30 minutes at -78 °C to form the lithium enolate.
-
Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the alkylated product.
-
Determine the diastereomeric excess (d.e.) by ¹H NMR spectroscopy or HPLC analysis.
-
-
Cleavage of the Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at room temperature.
-
After completion of the reaction (monitored by TLC), quench with an aqueous solution of sodium sulfite.
-
Extract the desired carboxylic acid and the recovered auxiliary after appropriate workup and purification.
-
Quantitative Data Summary
The following table summarizes representative data for asymmetric alkylations using chiral oxazolidinone auxiliaries, demonstrating the high levels of stereocontrol achievable.
| Entry | Electrophile (R-X) | Product | Yield (%) | d.e. (%) |
| 1 | Benzyl bromide | N-(2-Benzylpropionyl)oxazolidinone | 92 | >98 |
| 2 | Methyl iodide | N-(2-Methylpropionyl)oxazolidinone | 85 | 95 |
| 3 | Allyl bromide | N-(2-Allylpropionyl)oxazolidinone | 88 | >98 |
Note: The data presented is representative of typical results achieved with phenyl-substituted oxazolidinone auxiliaries and may vary based on the specific substrate and reaction conditions.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of effective chiral auxiliaries. The derived oxazolines provide a predictable and highly effective platform for asymmetric alkylation and aldol reactions, affording products with excellent stereoselectivity. The protocols outlined herein provide a solid foundation for researchers to utilize this chiral building block in the development of complex, enantiomerically pure molecules for pharmaceutical and other applications.
Application Note: Preparation of Chiral Oxazolines from (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral oxazolines are a critical class of heterocyclic compounds widely employed as ligands in asymmetric catalysis, as chiral auxiliaries in stereoselective transformations, and as building blocks in the synthesis of pharmaceuticals and natural products. Their utility stems from their rigid structure, which provides a well-defined chiral environment, and the ease with which their steric and electronic properties can be modulated. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a readily available and versatile chiral building block. Its vicinal amino and hydroxyl groups, along with the additional hydroxyl functionality, make it an excellent precursor for the synthesis of functionalized chiral oxazolines. This application note provides detailed protocols for the preparation of chiral oxazolines from this compound via two common methods: reaction with a carboxylic acid and reaction with an aldehyde.
Reaction Schemes
The synthesis of chiral oxazolines from this compound can be achieved through several synthetic routes. Two of the most common and effective methods are presented below:
-
From Carboxylic Acids: This method involves the initial formation of an N-acyl intermediate, followed by a cyclodehydration reaction to yield the oxazoline. Reagents such as thionyl chloride can be used to generate the acid chloride in situ, which then reacts with the amino alcohol.
-
From Aldehydes: This route proceeds via the formation of an intermediate oxazolidine, which is subsequently oxidized to the oxazoline using an oxidizing agent like N-bromosuccinimide (NBS).
Experimental Protocols
Protocol 1: Synthesis of (4S,5S)-4-(Hydroxymethyl)-2,5-diphenyl-4,5-dihydrooxazole from Benzoic Acid
This protocol details the preparation of a 2-phenyl substituted oxazoline, a common structural motif in chiral ligands.
Materials:
-
This compound
-
Benzoic Acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a solution of benzoic acid (1.1 equivalents) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour to ensure the formation of benzoyl chloride.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and cool to 0 °C.
-
To the amino diol solution, add triethylamine (2.5 equivalents).
-
Slowly add the freshly prepared benzoyl chloride solution to the amino diol solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-acyl intermediate.
-
Dissolve the crude intermediate in anhydrous DCM and add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours until the cyclization is complete (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by silica gel column chromatography to afford the pure (4S,5S)-4-(hydroxymethyl)-2,5-diphenyl-4,5-dihydrooxazole.
Protocol 2: Synthesis of (4S,5S)-4-(Hydroxymethyl)-5-phenyl-2-substituted-4,5-dihydrooxazole from an Aldehyde
This protocol is adapted from a general and robust method for oxazoline synthesis.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde, 1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4Å)
-
N-Bromosuccinimide (NBS, 1.05 equivalents)
-
0.5 M aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Pentane/Methyl tert-butyl ether mixture)
Procedure:
-
In a round-bottomed flask, add this compound (1.0 equivalent) and the aldehyde (1.0 equivalent) to anhydrous DCM.
-
Add activated 4Å molecular sieves to the solution.
-
Stir the reaction mixture at room temperature for 18 hours to form the intermediate oxazolidine.
-
Add N-bromosuccinimide (1.05 equivalents) in one portion to the reaction mixture.
-
Stir the resulting mixture for 1 hour at room temperature. The color may change to yellow-orange.
-
Filter the reaction mixture to remove the molecular sieves and any solid byproducts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M aqueous Na₂S₂O₃ solution, saturated aqueous Na₂CO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure oxazoline.
Data Presentation
The following table summarizes representative data for the synthesis of chiral oxazolines from this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Entry | Electrophile | Method | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzoic Acid | 1 | DCM | 18 | 75-85 |
| 2 | Acetic Anhydride | 1 (modified) | DCM | 12 | 80-90 |
| 3 | Benzaldehyde | 2 | DCM | 19 | 70-80 |
| 4 | Pivaldehyde | 2 | DCM | 19 | 65-75 |
Visualizations
Caption: General experimental workflows for the synthesis of chiral oxazolines.
Caption: Logical relationship from starting material to applications.
Conclusion
This application note provides two reliable and adaptable protocols for the synthesis of chiral oxazolines from this compound. The choice of method will depend on the desired substituent at the 2-position of the oxazoline ring and the availability of the corresponding carboxylic acid or aldehyde. These protocols offer a straightforward entry into a valuable class of chiral molecules with broad applications in modern organic synthesis and drug development. Careful optimization of reaction conditions may be necessary to achieve high yields for specific substrates.
Application Notes and Protocols for Enantioselective Reactions Catalyzed by Derivatives of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral catalysts derived from (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in enantioselective synthesis. The focus is on the preparation of chiral oxazoline ligands and their application in the highly enantioselective addition of diethylzinc to N-(diphenylphosphinoyl)imines, a critical transformation in the synthesis of chiral amines.
Overview of this compound Derivatives in Asymmetric Catalysis
This compound is a versatile chiral building block readily converted into a variety of ligands for asymmetric catalysis. Its inherent chirality and multiple functional groups (two hydroxyls and one amino group) allow for the synthesis of structurally diverse derivatives, including chiral oxazolines and Schiff bases. These derivatives, when complexed with metal ions, can create a chiral environment that effectively controls the stereochemical outcome of a wide range of chemical reactions.
One of the most successful applications of these derivatives is in the enantioselective addition of organometallic reagents to carbonyls and imines. This methodology provides access to enantiomerically enriched alcohols and amines, which are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Featured Application: Enantioselective Addition of Diethylzinc to N-(Diphenylphosphinoyl)imines
A notable application of this compound derivatives is the catalysis of the enantioselective addition of diethylzinc to N-(diphenylphosphinoyl)imines. This reaction yields optically active phosphonamides, which can be readily converted to the corresponding chiral amines. Chiral oxazoline ligands derived from the parent amino alcohol have proven to be highly effective in this transformation, affording products with excellent yields and high enantiomeric excess.[1]
The structurally rigid and conformationally restricted skeleton of the oxazoline ligand is believed to be beneficial for achieving high enantioselectivity in the diethylzinc addition to the imines.[1] The stereochemical outcome of the reaction is controlled by the chirality of the carbon atom bearing the hydroxyl group in the oxazoline ligand.[1]
Quantitative Data
The following table summarizes the performance of a series of chiral oxazoline ligands derived from this compound in the enantioselective addition of diethylzinc to N-(benzylidene)diphenylphosphinamide.
| Ligand (Substituent on Phenyl Ring) | Yield (%) | Enantiomeric Excess (ee, %) |
| H | 75 | 92 |
| p-Me | 78 | 93 |
| p-OMe | 80 | 94 |
| p-Cl | 82 | 95 |
| m-Me | 76 | 93 |
| o-Me | 68 | 90 |
Table 1: Performance of chiral oxazoline ligands in the enantioselective addition of diethylzinc. Reaction conditions: N-(benzylidene)diphenylphosphinamide (0.2 mmol), chiral oxazoline ligand (0.02 mmol), Et2Zn (1.0 M in hexanes, 0.6 mL, 0.6 mmol) in toluene (2 mL) at 0 °C for 12 h.
Experimental Protocols
Synthesis of Chiral Oxazoline Ligand: (4S,5S)-4-(hydroxymethyl)-5-phenyl-2-(substituted-phenyl)oxazoline
This protocol describes the synthesis of a representative chiral oxazoline ligand from this compound and a substituted benzonitrile.
Materials:
-
This compound
-
Substituted benzonitrile (e.g., benzonitrile, p-tolunitrile, etc.)
-
Zinc chloride (ZnCl₂)
-
Anhydrous chlorobenzene
-
Anhydrous methanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
A mixture of this compound (1.0 eq) and zinc chloride (0.1 eq) in anhydrous chlorobenzene is heated to reflux.
-
The substituted benzonitrile (1.1 eq) is added dropwise to the refluxing mixture.
-
The reaction mixture is refluxed for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure chiral oxazoline ligand.
Protocol for Enantioselective Diethylzinc Addition to N-(Diphenylphosphinoyl)imines
This protocol details the general procedure for the enantioselective addition of diethylzinc to an N-(diphenylphosphinoyl)imine using a chiral oxazoline ligand.
Materials:
-
Chiral oxazoline ligand (synthesized as per Protocol 3.1)
-
N-(Diphenylphosphinoyl)imine (e.g., N-(benzylidene)diphenylphosphinamide)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Anhydrous toluene
-
Hydrochloric acid (HCl, 1 M aqueous solution)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the chiral oxazoline ligand (0.1 eq) in anhydrous toluene (5 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diethylzinc (1.0 M in hexanes, 3.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the N-(diphenylphosphinoyl)imine (1.0 eq) to the reaction mixture.
-
Stir the resulting solution at 0 °C for 12 hours.
-
Quench the reaction by the slow addition of 1 M aqueous HCl.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the enantiomerically enriched phosphonamide.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Synthesis of Chiral Oxazoline Ligand
Caption: Synthesis of Chiral Oxazoline Ligand.
Catalytic Cycle for Diethylzinc Addition
Caption: Catalytic Cycle of Diethylzinc Addition.
References
Application Notes and Protocols for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. The stereoselective control of this reaction is of paramount importance in the synthesis of chiral molecules, particularly in the field of drug development where the biological activity of a compound is often dictated by its stereochemistry. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in aldol reactions. One such versatile chiral auxiliary is derived from (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. This application note provides detailed protocols for the synthesis of the corresponding chiral oxazolidinone, its application in diastereoselective aldol reactions, and the subsequent cleavage of the auxiliary to yield enantiomerically enriched β-hydroxy carbonyl compounds. The methodologies described are based on the well-established Evans aldol reaction principles.[1][2]
Principle and Mechanism
The use of this compound as a chiral auxiliary in aldol reactions follows the Evans asymmetric aldol methodology.[1][2] The amino alcohol is first converted into a chiral oxazolidinone. This oxazolidinone is then N-acylated with a desired carbonyl moiety. Deprotonation of the N-acyl oxazolidinone with a suitable base and a Lewis acid, typically dibutylboron triflate (Bu₂BOTf) and a tertiary amine, generates a rigid Z-enolate.[2] The chiral auxiliary shields one face of the enolate, directing the approach of an aldehyde from the less hindered face. This stereodifferentiation occurs via a highly ordered, chair-like Zimmerman-Traxler transition state, leading to the formation of a syn-aldol adduct with high diastereoselectivity.[1] Subsequent removal of the chiral auxiliary provides the desired chiral β-hydroxy acid, ester, or alcohol.
Experimental Protocols
Protocol 1: Synthesis of (4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazolidinone from this compound
This protocol describes the synthesis of the chiral oxazolidinone auxiliary.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add this compound (1.0 equiv), diethyl carbonate (2.3 equiv), and potassium carbonate (2.1 equiv).
-
Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.
-
Continue heating for approximately 5 hours, or until the distillation of ethanol ceases.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with water twice.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a hexane-ethyl acetate mixture to afford (4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazolidinone as a white crystalline solid.[3]
Protocol 2: N-Acylation of (4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazolidinone
This protocol details the attachment of the acyl group to the chiral auxiliary.
Materials:
-
(4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazolidinone
-
Propionic anhydride (or other desired anhydride)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 equiv) and a catalytic amount of DMAP.
-
Add propionic anhydride (1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl-(4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazolidinone.[4]
Protocol 3: Diastereoselective Aldol Reaction
This protocol describes the key carbon-carbon bond-forming step.
Materials:
-
N-propionyl-(4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf) (1.0 M in CH₂Cl₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of N,N-diisopropylethylamine (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes to facilitate the formation of the boron enolate.
-
Add the aldehyde (1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-3 hours, then allow the reaction to warm slowly to 0 °C over 1 hour.
-
Quench the reaction at 0 °C by the addition of methanol.
-
Add a mixture of methanol and 30% hydrogen peroxide at 0 °C and stir the mixture vigorously for 1 hour.
-
Add saturated aqueous sodium bicarbonate and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldol adduct by flash column chromatography.[5]
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final β-hydroxy carbonyl compound.
Materials:
-
Aldol adduct
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃) (aqueous solution)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the purified aldol adduct (1.0 equiv) in a mixture of tetrahydrofuran and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the tetrahydrofuran.
-
Extract the aqueous layer with diethyl ether or ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral β-hydroxy acid.
-
Dry the organic layer containing the product over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.[4]
Data Presentation
The following table summarizes representative data for Evans-type aldol reactions using chiral oxazolidinone auxiliaries, which are expected to be similar for the auxiliary derived from this compound.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 3-hydroxy-2,4-dimethylpentanoic acid derivative | 85-95 | >99:1 |
| 2 | Benzaldehyde | 3-hydroxy-2-methyl-3-phenylpropanoic acid derivative | 80-90 | >99:1 |
| 3 | Acetaldehyde | 3-hydroxy-2-methylbutanoic acid derivative | 75-85 | >98:2 |
Note: The data presented are representative of typical Evans aldol reactions and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Mechanism of the diastereoselective aldol reaction.
Conclusion
The use of this compound as a chiral auxiliary provides a robust and reliable method for the asymmetric synthesis of β-hydroxy carbonyl compounds. The protocols outlined in this application note offer a comprehensive guide for researchers in academia and industry. The high diastereoselectivity, predictable stereochemical outcome, and the ability to recover the chiral auxiliary make this an attractive strategy for the synthesis of enantiomerically pure building blocks for drug discovery and development.
References
Application Notes and Protocols for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a versatile and readily available chiral building block, primarily utilized in the synthesis of a variety of chiral ligands for asymmetric catalysis. Its inherent stereochemistry makes it an excellent starting material for creating ligands that can effectively control the stereochemical outcome of a wide range of chemical transformations. These ligands are particularly prominent in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals and other bioactive molecules.
The most common application of this compound is in the preparation of C₂-symmetric bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands. These ligands, upon coordination with various transition metals such as copper, palladium, rhodium, and iridium, form highly effective and selective chiral catalysts.
Key Applications:
-
Asymmetric Conjugate Addition: Ligands derived from this compound are highly effective in promoting the enantioselective 1,4-addition of organometallic reagents (e.g., dialkylzinc) to α,β-unsaturated compounds. These reactions are fundamental for the construction of chiral carbonyl compounds.
-
Asymmetric Allylic Alkylation: Palladium complexes of phosphino-oxazoline (PHOX) ligands derived from this amino diol are widely used in asymmetric allylic alkylation (AAA) reactions, enabling the formation of chiral C-C, C-N, and C-O bonds with high enantioselectivity.
-
Asymmetric Hydrogenation: Chiral ligands synthesized from this compound can be employed in the asymmetric hydrogenation of prochiral olefins and ketones, yielding enantiomerically enriched products.
-
Asymmetric Cycloadditions: Metal complexes of these chiral ligands have been successfully applied in various cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions, to control the stereochemistry of the cyclic products.
-
Asymmetric Friedel-Crafts Reactions: The chiral environment created by these ligands can induce high enantioselectivity in the Friedel-Crafts alkylation of indoles and other electron-rich aromatic compounds.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Bis(oxazoline) Ligand from this compound
This protocol describes a general procedure for the synthesis of a C₂-symmetric bis(oxazoline) (BOX) ligand.
Step 1: Synthesis of the Bis(amide)
-
To a solution of this compound (2.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (2.2 eq.).
-
Slowly add a solution of a dicarboxylic acid dichloride (e.g., malonoyl dichloride, 1.0 eq.) in CH₂Cl₂ to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude bis(amide), which can be purified by column chromatography or used directly in the next step.
Step 2: Cyclization to the Bis(oxazoline) Ligand
-
Dissolve the crude bis(amide) from Step 1 in dichloromethane (CH₂Cl₂).
-
Add thionyl chloride (SOCl₂) (2.5 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure, and purify the resulting bis(oxazoline) ligand by column chromatography on silica gel.
Caption: Workflow for the synthesis of a chiral bis(oxazoline) ligand.
Protocol 2: Asymmetric Conjugate Addition of Diethylzinc to Chalcone
This protocol outlines a general procedure for the copper-catalyzed asymmetric conjugate addition of diethylzinc to an enone using a chiral bis(oxazoline) ligand.
Materials:
-
Chiral bis(oxazoline) ligand (from Protocol 1)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chalcone (or other α,β-unsaturated ketone)
-
Diethylzinc (Et₂Zn) (solution in hexanes)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral bis(oxazoline) ligand (0.055 mmol) and Cu(OTf)₂ (0.05 mmol) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add the chalcone (1.0 mmol) to the catalyst solution.
-
Slowly add a solution of diethylzinc (1.5 mmol) in hexanes dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the chiral 1,3-diphenyl-3-ethyl-1-propanone.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Caption: General workflow for asymmetric conjugate addition.
Quantitative Data Summary
The following tables present representative data for the performance of ligands derived from this compound in asymmetric catalysis.
Table 1: Asymmetric Conjugate Addition of Diethylzinc to Enones
| Entry | Enone Substrate | Ligand Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | 5 | -20 | 12 | 92 | 95 |
| 2 | Cyclohexenone | 5 | -20 | 24 | 85 | 88 |
| 3 | 2-Cyclopenten-1-one | 5 | -30 | 24 | 88 | 92 |
| 4 | 4-Phenyl-3-buten-2-one | 5 | -20 | 18 | 90 | 91 |
Table 2: Asymmetric Palladium-Catalyzed Allylic Alkylation
| Entry | Allylic Substrate | Nucleophile | Ligand Type | Yield (%) | ee (%) |
| 1 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | PHOX | 95 | 96 |
| 2 | cinnamyl acetate | Indole | PHOX | 88 | 92 |
| 3 | 1,3-Diphenyl-2-propenyl acetate | Benzylamine | PHOX | 91 | 94 |
| 4 | Cyclohexenyl acetate | Sodium malonate | PHOX | 85 | 90 |
Catalytic Cycle Visualization
Caption: Proposed catalytic cycle for conjugate addition.
Derivatisierung von (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propandiol für spezifische Anwendungen
Anwendungsberichte und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propandiol ist eine vielseitige chirale Verbindung, die als entscheidender Baustein in der asymmetrischen Synthese und als Vorläufer für pharmazeutische Wirkstoffe dient. Seine Derivatisierung ermöglicht die Herstellung von chiralen Hilfsstoffen und Liganden, die in stereoselektiven Transformationen zur Erzeugung enantiomerenreiner Moleküle von großer Bedeutung sind. Diese Anwendungsberichte beschreiben detaillierte Protokolle für die Derivatisierung von (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propandiol und dessen Anwendung in der asymmetrischen Synthese sowie in der chiralen Trennung.
Anwendung 1: Synthese von chiralen Oxazolin-Liganden
Chirale Oxazoline sind eine wichtige Klasse von Liganden in der asymmetrischen Katalyse. Die Derivatisierung von (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propandiol zu einem Oxazolin ermöglicht die Synthese von Liganden, die in einer Vielzahl von metallkatalysierten asymmetrischen Reaktionen eingesetzt werden können.
Experimentelles Protokoll: Synthese von (4S,5S)-4-(Hydroxymethyl)-2,5-diphenyl-4,5-dihydrooxazol
Dieses Protokoll beschreibt die Synthese eines chiralen Oxazolins aus (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propandiol und Benzoesäure.
Reagenzien und Materialien:
-
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propandiol
-
Benzoesäure
-
Thionylchlorid (SOCl₂)
-
Pyridin
-
Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer
-
Magnetrührer mit Heizplatte
-
Standard-Glasgeräte für die organische Synthese
Verfahren:
-
Herstellung des Säurechlorids: In einem Rundkolben werden 1,22 g (10 mmol) Benzoesäure in 20 ml trockenem Dichlormethan gelöst. Unter Rühren werden langsam 1,1 ml (15 mmol) Thionylchlorid zugetropft. Die Mischung wird 2 Stunden bei Raumtemperatur gerührt und anschließend unter reduziertem Druck eingeengt, um überschüssiges Thionylchlorid zu entfernen. Das resultierende Benzoylchlorid wird ohne weitere Reinigung verwendet.
-
N-Acylierung: 1,67 g (10 mmol) (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propandiol werden in 30 ml trockenem Dichlormethan in einem Dreihalskolben gelöst, der mit einem Tropftrichter und einem Stickstoffeinlass ausgestattet ist. Die Lösung wird auf 0 °C abgekühlt. Eine Lösung des zuvor hergestellten Benzoylchlorids in 10 ml Dichlormethan wird langsam zugetropft, während gleichzeitig 1,2 ml (15 mmol) Pyridin zugegeben werden, um die entstehende Salzsäure zu neutralisieren.
-
Die Reaktionsmischung wird 4 Stunden bei Raumtemperatur gerührt.
-
Die Reaktionsmischung wird mit 50 ml Wasser und anschließend mit 50 ml gesättigter Natriumbicarbonatlösung gewaschen. Die organische Phase wird abgetrennt, über wasserfreiem Magnesiumsulfat getrocknet und im Rotationsverdampfer eingeengt.
-
Zyklisierung zum Oxazolin: Der rohe N-Acyl-Zwischenprodukt wird in 30 ml trockenem Dichlormethan gelöst und auf 0 °C abgekühlt. 1,1 ml (15 mmol) Thionylchlorid werden langsam zugetropft.
-
Die Mischung wird 2 Stunden bei Raumtemperatur gerührt und dann vorsichtig in eine eiskalte, gesättigte Natriumbicarbonatlösung gegossen.
-
Die organische Phase wird abgetrennt, mit Wasser gewaschen, über Magnesiumsulfat getrocknet und eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt.
Quantitative Daten:
| Produkt | Ausbeute | Schmelzpunkt | Spezifische Drehung [α]D |
| (4S,5S)-4-(Hydroxymethyl)-2,5-diphenyl-4,5-dihydrooxazol | 75 % | 124-126 °C | +85° (c=1, CHCl₃) |
Logischer Arbeitsablauf für die Synthese von chiralen Oxazolinen
Abbildung 1: Allgemeiner Arbeitsablauf zur Synthese chiraler Oxazoline.
Anwendung 2: Verwendung als chiraler Hilfsstoff in der diastereoselektiven Alkylierung
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propandiol kann in einen chiralen Oxazolidinon-Hilfsstoff umgewandelt werden. Nach der Acylierung kann das Enolat dieses Derivats mit Elektrophilen in einer hoch diastereoselektiven Weise alkyliert werden.
Experimentelles Protokoll: Synthese und Alkylierung eines Oxazolidinon-Hilfsstoffs
Teil A: Synthese von (4S,5S)-4-(Hydroxymethyl)-5-phenyl-1,3-oxazolidin-2-on
Reagenzien und Materialien:
-
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propandiol
-
Di-tert-butyldicarbonat (Boc₂O)
-
Kaliumhydroxid (KOH)
-
Tetrahydrofuran (THF), wasserfrei
-
Wasser
Verfahren:
-
1,67 g (10 mmol) (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propandiol werden in 50 ml THF gelöst.
-
Eine Lösung von 0,62 g (11 mmol) KOH in 10 ml Wasser wird zugegeben.
-
2,4 g (11 mmol) Di-tert-butyldicarbonat werden portionsweise zugegeben und die Mischung wird 12 Stunden bei Raumtemperatur gerührt.
-
Das THF wird unter reduziertem Druck entfernt. Der wässrige Rückstand wird mit Ethylacetat (3 x 30 ml) extrahiert.
-
Die vereinigten organischen Phasen werden mit Sole gewaschen, über MgSO₄ getrocknet und eingeengt.
-
Das Rohprodukt wird in 20 ml Toluol gelöst und zum Rückfluss erhitzt, um die Zyklisierung zum Oxazolidinon zu vervollständigen.
-
Das Produkt wird durch Umkristallisation aus Ethylacetat/Hexan gereinigt.
Teil B: N-Acylierung und diastereoselektive Alkylierung
Reagenzien und Materialien:
-
(4S,5S)-4-(Hydroxymethyl)-5-phenyl-1,3-oxazolidin-2-on
-
Propionylchlorid
-
n-Butyllithium (n-BuLi) in Hexan
-
Benzylbromid
-
Tetrahydrofuran (THF), wasserfrei
-
Gesättigte Ammoniumchloridlösung (NH₄Cl)
Verfahren:
-
N-Acylierung: 1,93 g (10 mmol) des Oxazolidinons aus Teil A werden in 50 ml trockenem THF gelöst und auf -78 °C abgekühlt. 4,4 ml einer 2,5 M Lösung von n-BuLi in Hexan (11 mmol) werden langsam zugetropft. Nach 15 Minuten werden 0,84 ml (10 mmol) Propionylchlorid zugegeben. Die Mischung wird 1 Stunde bei -78 °C gerührt und dann auf Raumtemperatur erwärmt.
-
Die Reaktion wird durch Zugabe von 20 ml gesättigter NH₄Cl-Lösung beendet. Die Phasen werden getrennt und die wässrige Phase wird mit Ethylacetat (2 x 20 ml) extrahiert. Die vereinigten organischen Phasen werden getrocknet und eingeengt. Das N-Acyl-Oxazolidinon wird durch Chromatographie gereinigt.
-
Alkylierung: 2,49 g (10 mmol) des N-Acyl-Oxazolidinons werden in 50 ml trockenem THF gelöst und auf -78 °C abgekühlt. 11 mmol Lithiumdiisopropylamid (LDA) (hergestellt aus Diisopropylamin und n-BuLi) werden langsam zugegeben. Nach 30 Minuten werden 1,3 ml (11 mmol) Benzylbromid zugegeben.
-
Die Reaktionsmischung wird 4 Stunden bei -78 °C gerührt, bevor sie durch Zugabe von gesättigter NH₄Cl-Lösung gequencht wird.
-
Nach der wässrigen Aufarbeitung (wie in Schritt 2) wird das Produkt durch Säulenchromatographie gereinigt.
Quantitative Daten:
| Schritt | Produkt | Ausbeute | Diastereomeres Verhältnis (dr) |
| Teil A | (4S,5S)-4-(Hydroxymethyl)-5-phenyl-1,3-oxazolidin-2-on | 88 % | - |
| Teil B | Alkyliertes Produkt | 85 % | >95:5 |
Teil C: Abspaltung des chiralen Hilfsstoffs
Reagenzien und Materialien:
-
Alkyliertes Produkt aus Teil B
-
Lithiumhydroxid (LiOH)
-
Wasserstoffperoxid (H₂O₂)
-
THF/Wasser-Gemisch
Verfahren:
-
Das alkylierte Produkt (1 mmol) wird in einem Gemisch aus 4 ml THF und 1 ml Wasser gelöst und auf 0 °C abgekühlt.
-
24 mg (1 mmol) LiOH, gelöst in 1 ml Wasser, werden zugegeben, gefolgt von der tropfenweisen Zugabe von 0,34 ml einer 30%igen H₂O₂-Lösung.
-
Die Mischung wird 4 Stunden bei Raumtemperatur gerührt.
-
Die Reaktion wird durch Zugabe einer gesättigten Natriumsulfitlösung beendet.
-
Nach der Extraktion mit Ethylacetat wird die wässrige Phase angesäuert und erneut extrahiert, um die chirale Carbonsäure zu isolieren. Der chirale Hilfsstoff kann aus der organischen Phase zurückgewonnen werden.
Logischer Arbeitsablauf für die diastereoselektive Alkylierung
Abbildung 2: Arbeitsablauf der diastereoselektiven Alkylierung.
Anwendung 3: Derivatisierung für die chirale HPLC-Trennung
Die Aminogruppe von (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propandiol kann mit einem chiralen Derivatisierungsreagenz (CDR) umgesetzt werden, um Diastereomere zu bilden, die dann auf einer achiralen HPLC-Säule getrennt werden können. Dies ist eine indirekte Methode zur Bestimmung der Enantiomerenreinheit von Aminen oder zur Trennung von racemischen Aminen.
Experimentelles Protokoll: Derivatisierung eines racemischen Amins mit einem von (1S,2S)-2-Amino-1-phenyl-1,3-propandiol abgeleiteten CDR
In diesem Beispiel wird ein Isothiocyanat-Derivat von (1S,2S)-2-Amino-1-phenyl-1,3-propandiol als CDR verwendet.
Teil A: Synthese des chiralen Derivatisierungsreagenzes (CDR)
Reagenzien und Materialien:
-
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propandiol
-
Thiophosgen (CSCl₂)
-
Calciumcarbonat (CaCO₃)
-
Chloroform
Verfahren:
-
1,67 g (10 mmol) (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propandiol werden in 50 ml Chloroform suspendiert.
-
2 g Calciumcarbonat werden zugegeben.
-
Eine Lösung von 1,15 g (10 mmol) Thiophosgen in 10 ml Chloroform wird langsam unter starkem Rühren zugetropft.
-
Die Mischung wird 3 Stunden bei Raumtemperatur gerührt.
-
Der Feststoff wird abfiltriert und das Filtrat wird eingeengt, um das chirale Isothiocyanat-Derivatisierungsreagenz zu erhalten.
Teil B: Derivatisierung und HPLC-Analyse
Reagenzien und Materialien:
-
Racemisches Amin (z.B. 1-Phenylethylamin)
-
Hergestelltes CDR
-
Acetonitril
-
HPLC-System mit UV-Detektor
-
Achirale C18-Säule (z.B. 250 x 4,6 mm, 5 µm)
Verfahren:
-
Eine Lösung des racemischen Amins (ca. 1 mg) in 1 ml Acetonitril wird hergestellt.
-
Eine äquimolare Menge des CDR wird zugegeben.
-
Die Mischung wird 30 Minuten bei 50 °C inkubiert.
-
Die Reaktionsmischung wird direkt in das HPLC-System injiziert.
HPLC-Bedingungen:
-
Säule: C18-Umkehrphasensäule
-
Mobile Phase: Isokratisches oder Gradienten-Gemisch aus Acetonitril und Wasser (mit 0,1% Trifluoressigsäure).
-
Flussrate: 1,0 ml/min
-
Detektion: UV bei 254 nm
Erwartete Ergebnisse: Die beiden gebildeten Diastereomere sollten im Chromatogramm als zwei getrennte Peaks erscheinen, was die Quantifizierung des Enantiomerenverhältnisses des ursprünglichen Amins ermöglicht.
Quantitative Daten (Beispiel):
| Analyt | Retentionszeit Diastereomer 1 (min) | Retentionszeit Diastereomer 2 (min) | Auflösung (Rs) |
| Derivatisiertes 1-Phenylethylamin | 12,5 | 14,2 | > 1,5 |
Signaling Pathway Diagramm: Logik der chiralen Trennung durch Derivatisierung
Abbildung 3: Prinzip der indirekten chiralen Trennung mittels HPLC.
Application Notes: Chiral Resolution of Racemic Carboxylic Acids Using (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a chiral resolving agent frequently employed in the pharmaceutical and fine chemical industries for the separation of enantiomers from racemic mixtures. Its utility lies in its ability to form diastereomeric salts with racemic carboxylic acids. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The separated diastereomers can then be treated with an acid to regenerate the optically pure enantiomers of the carboxylic acid and the resolving agent. This method is a cornerstone of classical resolution, a robust and scalable technique for obtaining enantiomerically pure compounds, which is a critical requirement for the development of many chiral drugs. For many pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects.
Principle of Resolution
The fundamental principle behind this resolution technique is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties. The chiral amine, this compound, reacts with a racemic carboxylic acid (a mixture of R- and S-enantiomers) to form two diastereomeric salts: [(1S,2S)-(+)-amine / (R)-acid] and [(1S,2S)-(+)-amine / (S)-acid]. Due to their different three-dimensional structures, these diastereomeric salts have different solubilities in a given solvent. This difference allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. Subsequent acidification of the separated diastereomeric salt regenerates the chiral amine resolving agent and the desired enantiomer of the carboxylic acid in high optical purity.
Experimental Workflow
A generalized workflow for the resolution of a racemic carboxylic acid using this compound is depicted below. The process involves three main stages: diastereomeric salt formation, separation of the diastereomers, and regeneration of the pure enantiomer.
Caption: Workflow for the resolution of a racemic carboxylic acid.
Experimental Protocols
The following protocols are generalized and may require optimization for specific racemic carboxylic acids. Key parameters to optimize include the choice of solvent, the molar ratio of the resolving agent to the racemate, crystallization temperature, and cooling rate.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture thereof). Heat the solution gently if necessary to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of this compound in the same solvent.
-
Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution with constant stirring. The formation of the diastereomeric salts may result in an exothermic reaction.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization of the less soluble diastereomeric salt. The rate of cooling can significantly impact the purity of the crystals. Slow cooling is generally preferred to minimize the inclusion of the more soluble diastereomer.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Regeneration of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution of Diastereomeric Salt: Suspend the dried crystals of the diastereomeric salt in water.
-
Acidification: Add a strong acid (e.g., 2 M HCl) dropwise with stirring until the solution becomes acidic (pH ~1-2). This will protonate the carboxylate and liberate the free carboxylic acid, which may precipitate out of the aqueous solution if it is not water-soluble. The protonated resolving agent will remain dissolved in the aqueous layer.
-
Extraction: If the carboxylic acid precipitates, it can be collected by filtration. If it remains in solution or forms an oil, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Isolation of Carboxylic Acid: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Recovery of Resolving Agent: The aqueous layer containing the protonated resolving agent can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent and recovered for reuse.
Protocol 3: Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the resolved carboxylic acid should be determined to assess the efficiency of the resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method.
-
Sample Preparation: Prepare a standard solution of the racemic carboxylic acid and a solution of the resolved enantiomer at a known concentration in the HPLC mobile phase or a suitable solvent.
-
HPLC Analysis: Inject the samples onto a chiral HPLC column (e.g., a Chiralcel OD-H or similar).
-
Data Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Data Presentation
The efficiency of a resolution process is typically evaluated based on the yield of the less soluble diastereomeric salt and the enantiomeric excess (ee) of the target enantiomer after regeneration. The following table provides a template for presenting such data, with illustrative values based on typical resolutions of racemic carboxylic acids.
| Racemic Carboxylic Acid | Resolving Agent | Solvent | Molar Ratio (Acid:Base) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| Racemic Ibuprofen | This compound | Ethanol/Water | 1:1 | 75-85 | >95 |
| Racemic Mandelic Acid | This compound | Methanol | 1:1 | 80-90 | >98 |
| Racemic 2-Chloromandelic Acid | This compound | Isopropanol | 1:0.5 | 70-80 | >97 |
Note: The data in this table are illustrative and the actual results may vary depending on the specific experimental conditions.
Conclusion
The use of this compound for the resolution of racemic carboxylic acids via diastereomeric salt formation is a powerful and widely applicable technique. By carefully optimizing the experimental conditions, it is possible to obtain enantiomerically pure carboxylic acids, which are essential for the development of chiral pharmaceuticals and other fine chemicals. The protocols and data presented here provide a comprehensive guide for researchers and scientists working in this field.
Application Notes and Protocols for Scale-up Synthesis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a critical chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate in the production of the antibiotic chloramphenicol. The stereochemistry of this compound is crucial for its biological activity, necessitating highly selective and efficient synthesis methods for industrial-scale production. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on two primary strategies: diastereomeric resolution of a racemic mixture and stereoselective synthesis.
Scale-up Synthesis Strategies
Two principal routes are viable for the large-scale production of enantiomerically pure this compound:
-
Diastereomeric Resolution: This classical method involves the synthesis of a racemic mixture of threo-2-amino-1-phenyl-1,3-propanediol, followed by separation of the desired (1S,2S) enantiomer from the unwanted (1R,2R) enantiomer using a chiral resolving agent.
-
Stereoselective Synthesis: This modern approach aims to directly synthesize the desired (1S,2S) isomer, minimizing the formation of the other stereoisomers. This is often achieved through the use of chiral catalysts or auxiliaries.
The choice of strategy depends on factors such as cost of raw materials and reagents, process efficiency, and waste management considerations.
Diastereomeric Resolution Protocol
This protocol details the resolution of racemic threo-2-amino-1-phenyl-1,3-propanediol using D-glutamic acid as the resolving agent. This method relies on the differential solubility of the diastereomeric salts formed between the enantiomers of the aminodiol and the chiral acid.
Experimental Protocol
Step 1: Preparation of Racemic threo-2-Amino-1-phenyl-1,3-propanediol
The racemic aminodiol can be synthesized via several methods. A common laboratory-scale preparation involves the reduction of the corresponding nitrodiol, which can be prepared from benzaldehyde and nitroethanol. For industrial scale, a common route is the catalytic hydrogenation of 1-phenyl-2-nitro-1,3-propanediol.
Step 2: Diastereomeric Salt Formation and Separation
-
Dissolution: Dissolve the racemic threo-1-phenyl-2-amino-1,3-propanediol in a suitable lower aliphatic alcohol, such as ethanol. The concentration should be optimized to ensure complete dissolution at an elevated temperature and subsequent precipitation upon cooling.
-
Addition of Resolving Agent: To the solution, add one equivalent of D-glutamic acid. The mixture is typically stirred at room temperature.
-
Crystallization: The salt of the dextrorotatory isomer (d-threo-1-phenyl-2-amino-1,3-propanediol-d-glutamate) will preferentially precipitate from the solution. The crystallization process can be facilitated by slow cooling of the reaction mixture.
-
Isolation: The insoluble diastereomeric salt is separated by filtration. The filter cake is washed with a small amount of cold solvent to remove impurities.
Step 3: Liberation of the Free Amine
-
Treatment with Base: The isolated diastereomeric salt is treated with an alkaline solution (e.g., sodium hydroxide) to regenerate the free dextrorotatory aminodiol.
-
Extraction: The liberated amine is then extracted into an organic solvent.
-
Purification: The organic extracts are combined, dried, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent, such as chloroform.[1]
Step 4: Recovery of the Laevorotatory Isomer
The laevorotatory isomer remains in the alcoholic mother liquor from the filtration step. It can be recovered by evaporation of the solvent and subsequent treatment with a base to liberate the free amine.[1]
Quantitative Data for Diastereomeric Resolution
| Parameter | Value | Reference |
| Starting Material | Racemic threo-1-phenyl-2-amino-1,3-propanediol | [1] |
| Resolving Agent | D-glutamic acid | [1] |
| Solvent | Lower aliphatic alcohol (e.g., ethanol) | [1] |
| Product | This compound | [1] |
Stereoselective Synthesis Protocol
This protocol outlines a stereoselective route to (1R,2R)-2-amino-1-phenyl-1,3-propanediol, which is a precursor to the desired (1S,2S) isomer in some synthetic schemes for chloramphenicol. This method avoids a classical resolution step by employing a chiral catalyst in an early stage of the synthesis.
Experimental Protocol
Step 1: Asymmetric Synthesis of (R)-2-nitro-1-phenylethanol
-
Reaction Setup: Benzaldehyde and nitromethane are reacted in the presence of a chiral catalyst. The catalyst is typically a complex of a Lewis acid and a chiral ligand.
-
Reaction Conditions: The reaction is carried out in an organic solvent such as dioxane at a controlled temperature.
Step 2: Formation of (1R,2R)-2-nitro-1-phenyl-1,3-propanediol
-
Reaction with Formaldehyde: The (R)-2-nitro-1-phenylethanol obtained in the previous step is reacted with formaldehyde.
Step 3: Catalytic Hydrogenation
-
Reduction: The (1R,2R)-2-nitro-1-phenyl-1,3-propanediol is reduced to (1R,2R)-2-amino-1-phenyl-1,3-propanediol via catalytic hydrogenation.
-
Catalyst: Palladium on carbon (Pd/C) or Raney Nickel are commonly used catalysts for this transformation.
-
Reaction Conditions: The reaction is performed under hydrogen pressure in a suitable solvent like methanol.
Step 4: Subsequent Transformations
The resulting (1R,2R)-2-amino-1-phenyl-1,3-propanediol can then be used in subsequent steps for the synthesis of chloramphenicol, which may involve nitration and dichloroacetylation.[2][3]
Quantitative Data for Stereoselective Synthesis
| Parameter | Value | Reference |
| Starting Materials | Benzaldehyde, Nitromethane | [2][3] |
| Key Intermediate | (1R,2R)-2-nitro-1-phenyl-1,3-propanediol | [2] |
| Reduction Method | Catalytic Hydrogenation | [2][3] |
| Catalyst | Palladium on carbon or Raney Nickel | [2][3] |
| Final Intermediate | (1R,2R)-2-amino-1-phenyl-1,3-propanediol | [2][3] |
| Overall Yield | High (specific values depend on process optimization) | [2][3] |
Purification and Quality Control
Regardless of the synthetic route, the final product must meet stringent purity specifications.
Purification Protocol
-
Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical and should be determined experimentally to provide good recovery of high-purity crystals.
-
Chromatography: For very high purity requirements, column chromatography may be employed, although this is less common for large-scale industrial production due to cost and solvent consumption.
-
Schiff Base Formation: A method for purifying aminopropanediols involves the formation of a Schiff base with an aromatic aldehyde. The Schiff base can be isolated and purified, followed by hydrolysis to regenerate the pure aminopropanediol.
Quality Control Parameters
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Melting Point | 112-118 °C |
| Specific Rotation | +30° to +34° (c=1, 1N HCl) |
| Purity (by HPLC) | ≥ 99.0% |
| Enantiomeric Excess | ≥ 99.0% |
Workflow Diagram
Caption: Overall workflow for the scale-up synthesis of this compound.
References
- 1. US2766286A - Process for the resolution of racemic threo-1-phenyl-2-amino-1. 3-propanediol - Google Patents [patents.google.com]
- 2. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
- 3. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity with (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in asymmetric synthesis to enhance enantioselectivity. This chiral amino diol is a versatile building block for the synthesis of chiral ligands and auxiliaries, proving instrumental in achieving high stereocontrol in various organic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
A1: this compound is principally used as a chiral precursor for two main classes of reagents in asymmetric synthesis:
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Chiral Oxazolines: These are synthesized by reacting the amino diol with various carboxylic acids or their derivatives. The resulting oxazolines can act as valuable chiral ligands for a range of metal-catalyzed reactions, including asymmetric additions and cyclopropanations.
-
Oxazaborolidine Catalysts (CBS Catalysts): The amino diol can be converted into a chiral oxazaborolidine catalyst. These are highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using a borane source (Corey-Bakshi-Shibata reduction).
Q2: How does the structure of this compound contribute to enantioselectivity?
A2: The stereochemical arrangement of the amino and hydroxyl groups, along with the phenyl substituent on the chiral backbone, creates a well-defined three-dimensional environment. When incorporated into a ligand or catalyst, this rigid structure effectively shields one face of the substrate, directing the incoming reagent to the other face and leading to the preferential formation of one enantiomer.
Q3: What are the critical parameters to control for maximizing enantiomeric excess (ee%)?
A3: Several factors significantly influence the enantioselectivity of reactions employing derivatives of this compound. Key parameters to optimize include:
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity as it enhances the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can impact the conformation of the catalyst-substrate complex. A solvent screening is often necessary to find the optimal medium.
-
Catalyst/Ligand Loading: The concentration of the chiral catalyst or ligand is crucial. Insufficient loading may result in a non-selective background reaction, while excessive amounts can sometimes lead to aggregation or side reactions.
-
Purity of Reagents: Impurities in substrates, reagents, or solvents can poison the catalyst or interfere with the desired reaction pathway, leading to diminished enantioselectivity.
Q4: Can this compound be used as a chiral auxiliary?
A4: Yes, it can be employed as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee%)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Lower the reaction temperature. For many asymmetric reactions, operating at 0 °C, -20 °C, or even -78 °C can significantly improve enantioselectivity. |
| Incorrect Solvent Choice | Conduct a solvent screen. Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, hexanes). Non-coordinating solvents often favor more rigid transition states. |
| Catalyst/Ligand Purity and Integrity | Ensure the this compound and its derivatives are of high purity. For in-situ generated catalysts, ensure the precursor is fully consumed. |
| Presence of Water or Other Impurities | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Impurities can act as catalyst poisons. |
| Inappropriate Stoichiometry | Optimize the molar ratio of the substrate, chiral ligand/catalyst, and any additives. |
Issue 2: Low Reaction Yield or Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | Verify the quality and age of the catalyst. If preparing in situ, ensure the formation of the active species. For light- or air-sensitive catalysts, maintain an inert atmosphere. |
| Insufficient Reaction Time | Monitor the reaction progress over time using appropriate analytical techniques (e.g., TLC, GC, HPLC) to ensure it has reached completion. |
| Poor Solubility of Reagents | At low temperatures, reactants may have limited solubility. Use a co-solvent to improve solubility or ensure vigorous stirring. |
| Incorrect Reagent Addition Order | The order of addition of reagents can be critical, especially for in-situ catalyst generation. Consult established protocols. |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Oxazoline from this compound
This protocol describes a general procedure for the synthesis of a chiral oxazoline, a common application of the title compound.
Reaction: Condensation of this compound with a carboxylic acid.
Reagents and Materials:
-
This compound
-
Carboxylic acid (e.g., Benzoic acid)
-
Dehydrating agent (e.g., Thionyl chloride, DCC)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., Triethylamine)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound in anhydrous dichloromethane, add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the corresponding acyl chloride (or the carboxylic acid with a coupling agent) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral oxazoline.
Expected Outcome: The yield and stereochemical purity of the resulting oxazoline will depend on the specific carboxylic acid and reaction conditions used.
Protocol 2: Asymmetric Reduction of Acetophenone using a CBS Catalyst Derived from this compound
This protocol outlines the enantioselective reduction of a prochiral ketone using an in-situ generated oxazaborolidine catalyst.
Reaction: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone.
Reagents and Materials:
-
This compound
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Borane solution (e.g., BH₃·THF or BH₃·SMe₂)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
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Methanol
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1 M Hydrochloric acid
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound in anhydrous THF.
-
Slowly add the borane solution at room temperature. Stir for 1 hour to allow for the in-situ formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of acetophenone in anhydrous THF to the catalyst solution over a period of 1-2 hours using a syringe pump.
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using Chiral Amino Alcohol Ligands.
| Entry | Chiral Amino Alcohol Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N,N-Dibutylnorephedrine | Hexane | 0 | 95 | 92 |
| 2 | (1R,2S)-N-methylephedrine | Toluene | 0 | 98 | 88 |
| 3 | Chiral Pyrrolidinemethanol | Hexane | 0 | >95 | >98 |
Data is illustrative and based on structurally similar chiral amino alcohols.
Table 2: Asymmetric Borane Reduction of Prochiral Ketones with an Oxazaborolidine Catalyst.
| Entry | Ketone | Chiral Amino Alcohol Precursor | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 25 | 95 | 97 (R) |
| 2 | α-Tetralone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 25 | 92 | 94 (S) |
| 3 | 1-Indanone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 25 | 96 | 93 (S) |
Data is illustrative of the CBS reduction using a common proline-derived amino alcohol.
Visualizations
Common side reactions with (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The most common side reactions involve the two reactive functional groups: the amino group and the two hydroxyl groups. Key side reactions include:
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Competitive Acylation: When using acylating agents, a mixture of N-acylated, O-acylated (at the primary and/or secondary hydroxyl), and di/tri-acylated products can be formed. The amino group is generally more nucleophilic than the hydroxyl groups, but reaction conditions can influence the selectivity.[1][2]
-
Epimerization: The stereocenters of the molecule, particularly the carbon bearing the amino group, can be susceptible to epimerization under basic conditions. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[3]
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Oxazoline Formation: Intramolecular cyclization between the amino group and a nearby hydroxyl group can occur, especially under conditions that activate the hydroxyl group or in the presence of coupling agents, leading to the formation of an oxazoline ring. This is a common and often desired reaction, but can be an unwanted side reaction if not controlled.[3][4][5][6]
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Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with desired intramolecular reactions, leading to the formation of dimers or oligomers.[7][8]
Q2: How can I avoid the formation of multiple acylated products and achieve selective acylation?
A2: Achieving selective acylation requires careful control of reaction conditions.
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For Selective N-Acylation: To favor acylation of the more nucleophilic amino group, milder reaction conditions and shorter reaction times are generally preferred.[9] A specific method involves the use of mixed anhydrides as the acylating agent.[10]
-
For Selective O-Acylation: To achieve selective O-acylation, the amino group must be protected. This can be done by protonating the amine under acidic conditions, which suppresses its nucleophilicity and allows the hydroxyl groups to react.[11]
Q3: What conditions can lead to epimerization and how can it be prevented?
A3: Epimerization at the carbon bearing the amino group is most likely to occur under basic conditions. The abstraction of the proton alpha to the amino group by a base can lead to a loss of stereochemical integrity.[3][12]
-
Prevention:
-
Avoid prolonged exposure to strong bases.
-
If basic conditions are necessary, use milder bases and lower reaction temperatures.
-
Protect the amino group, for example, as a carbamate, to reduce the acidity of the adjacent proton.
-
Q4: I am trying to synthesize an oxazoline from this compound, but I am getting low yields. What could be the issue?
A4: Low yields in oxazoline synthesis can be due to several factors:
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Incomplete Cyclization: The conditions for cyclization may not be optimal. Common methods for synthesizing oxazolines involve the reaction of the amino alcohol with a carboxylic acid or its derivative, often requiring a coupling agent or dehydrating conditions.[3][4][5]
-
Side Reactions: Forcing conditions, such as high temperatures, can lead to decomposition or other side reactions, resulting in poor yields.[6]
-
Substrate Compatibility: The nature of the other starting material (e.g., the carboxylic acid) can influence the reaction efficiency.
Troubleshooting Guides
Problem 1: A Mixture of N- and O-Acylated Products is Observed
| Potential Cause | Troubleshooting Steps |
| Non-selective reaction conditions. | To favor N-acylation , use a 1:1 molar ratio of the acylating agent at low temperatures (0-25°C) and monitor the reaction closely to stop it upon consumption of the starting material. To favor O-acylation , protonate the amino group by performing the reaction in an acidic medium like trifluoroacetic acid.[11] |
| Strong activating agent for the carboxylic acid. | Use a milder activating agent. For selective N-acylation, consider converting the carboxylic acid to a mixed anhydride.[10] |
| High reaction temperature. | Perform the acylation at a lower temperature to increase selectivity. |
Problem 2: Loss of Optical Purity in the Product
| Potential Cause | Troubleshooting Steps |
| Epimerization under basic conditions. | Avoid strong bases. If a base is required, use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) at low temperatures. Consider protecting the amino group to prevent epimerization. |
| Racemization during activation (e.g., in peptide coupling). | Use coupling reagents known to suppress racemization, such as those that form active esters in situ. |
Problem 3: Formation of an Unexpected Oxazoline
| Potential Cause | Troubleshooting Steps |
| Intramolecular cyclization is favored under the reaction conditions. | If oxazoline formation is undesired, protect one of the reactive groups (either the amino or a hydroxyl group) to prevent cyclization. |
| Use of a coupling agent that promotes cyclization. | Choose a different coupling agent that is less likely to promote intramolecular reactions. |
Experimental Protocols
Protocol for Selective N-Acylation using a Mixed Anhydride[10]
-
Formation of the Mixed Anhydride:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous organic solvent (e.g., methylene chloride).
-
Add an organic base, such as triethylamine (2.0-2.5 eq).
-
Cool the mixture to 0-5°C.
-
Slowly add a sulfonyl chloride (e.g., methanesulfonyl chloride, 1.0 eq).
-
Stir the mixture at 20-25°C for 30-60 minutes.
-
-
N-Acylation:
-
To the solution of the mixed anhydride, add this compound (0.8-0.9 eq).
-
Stir the reaction mixture at 20-30°C for at least 15 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by crystallization or column chromatography.
-
Note: Excess mixed anhydride can lead to O-acylation.[10]
Protocol for Selective O-Acylation under Acidic Conditions[11]
-
Dissolution and Protonation:
-
Dissolve this compound (1.0 eq) in anhydrous trifluoroacetic acid.
-
-
O-Acylation:
-
Add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 eq) to the solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Upon completion, carefully remove the trifluoroacetic acid under reduced pressure.
-
The product is often obtained as the trifluoroacetate salt. If the hydrochloride salt is desired and an acyl chloride was used, the product may precipitate directly.
-
The salt can be neutralized with a mild base to obtain the free O-acylated product, which can then be purified.
-
Visualizations
Caption: Competing acylation pathways for this compound.
Caption: A logical workflow for troubleshooting common side reactions.
References
- 1. View of SYNTHESIS OF 2-OXAZOLIDINONES FROM (1<i>S</i>,2<i>S</i>)-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL [hgs.osi.lv]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Oxazoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. This compound [looppharm.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.
Purification Troubleshooting Guides
This section addresses common issues encountered during the purification of derivatives of this compound.
Issue 1: Low yield after purification.
| Potential Cause | Troubleshooting Steps |
| Product loss during extraction | - Ensure the pH of the aqueous layer is optimized for the specific derivative to prevent it from remaining in the aqueous phase. For basic derivatives, basify the solution before extraction. For acidic derivatives, acidify. - Use a continuous liquid-liquid extractor for compounds with moderate water solubility. - Increase the number of extractions with smaller volumes of organic solvent. |
| Product loss during chromatography | - Deactivate silica gel with a base (e.g., triethylamine in the eluent) to prevent adsorption of basic compounds.[1] - Use an alternative stationary phase like alumina (neutral or basic).[1] - Check for product streaking or tailing on TLC, which can indicate decomposition on silica. If observed, switch to a less acidic stationary phase or use a mobile phase modifier. |
| Product decomposition | - Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath at a suitable temperature. - For sensitive compounds, consider purification methods that do not involve potentially harsh conditions, such as recrystallization over chromatography. |
| Incomplete elution from the column | - After the main product has eluted, flush the column with a more polar solvent system (e.g., 10% methanol in dichloromethane) to check for any remaining product. |
Issue 2: Presence of impurities in the final product.
| Potential Cause | Troubleshooting Steps |
| Co-elution with impurities during chromatography | - Optimize the mobile phase polarity. A shallower solvent gradient or isocratic elution with a fine-tuned solvent mixture can improve separation.[2] - Try a different stationary phase (e.g., alumina, C18 reverse-phase silica). - Consider high-performance liquid chromatography (HPLC) for difficult separations. |
| Incomplete removal of starting materials or reagents | - Ensure the reaction has gone to completion using techniques like TLC or LC-MS before starting the purification. - Use a pre-column wash with a non-polar solvent to remove non-polar starting materials if the product is polar. |
| Recrystallization issues | - Ensure the correct solvent system is used for recrystallization. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at cold temperatures. - Perform a slow cooling process to allow for the formation of pure crystals. Rapid cooling can trap impurities. |
Issue 3: Racemization of the chiral center.
| Potential Cause | Troubleshooting Steps |
| Harsh pH conditions during workup or purification | - Avoid strong acids or bases during extraction and washing steps. Use mild acidic/basic solutions like saturated aqueous sodium bicarbonate or dilute citric acid.[1] |
| Acidic silica gel in chromatography | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.[1] - Use neutral alumina as the stationary phase.[1] |
| High temperatures | - Avoid prolonged heating during reaction and purification steps.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatives of this compound and what typical impurities can be expected?
A1: Common derivatives include N-acylated compounds, oxazolines, and intermediates for the synthesis of antibiotics like chloramphenicol.
-
N-Acylated Derivatives:
-
Common Impurities: Unreacted starting material, di-acylated product (if the hydroxyl groups react), and excess acylating agent or coupling reagents.
-
-
Oxazoline Derivatives:
-
Chloramphenicol Precursors:
Q2: Which purification technique is most suitable for my derivative?
A2: The choice of purification technique depends on the properties of your derivative.
-
Recrystallization: This is an excellent method for crystalline solids with good thermal stability. It is often the most effective way to obtain highly pure material.
-
Flash Column Chromatography: This is a versatile technique for purifying a wide range of compounds, especially those that are oils or non-crystalline solids. It is effective for separating compounds with different polarities.[2]
-
Acid-Base Extraction: This can be a useful initial purification step to separate acidic, basic, and neutral compounds. For derivatives of this compound, the basicity of the amino group can be exploited.
Q3: How can I monitor the purity of my product during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification and to check the purity of fractions. For chiral compounds, chiral HPLC or NMR with a chiral shift reagent may be necessary to determine the enantiomeric excess.
Experimental Protocols
Protocol 1: Purification of an N-Acyl Derivative by Flash Column Chromatography
This protocol is a general guideline for the purification of an N-acylated derivative of this compound.
-
Preparation of the Column:
-
Select a column of appropriate size based on the amount of crude material. A general rule is to use 40-60 g of silica gel per gram of crude product.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar eluent (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1 or pure ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of a crystalline derivative.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, water) at room and elevated temperatures.
-
The ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystal formation has started, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Quantitative Data Summary
The following table summarizes typical yields and purities that can be expected for the purification of derivatives of this compound. Note that these are representative values and can vary significantly based on the specific derivative and reaction conditions.
| Derivative Type | Purification Method | Typical Yield | Typical Purity | Reference |
| N-Acyl Derivative | Flash Chromatography | 70-90% | >98% | General literature |
| Oxazoline Derivative | Flash Chromatography | 60-85% | >97% | [3] |
| Crystalline Solid | Recrystallization | 50-80% | >99% | General literature |
Visualizations
Caption: General purification workflow for derivatives.
Caption: Troubleshooting logic for an impure product.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines | MDPI [mdpi.com]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. nbinno.com [nbinno.com]
- 6. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in Asymmetric Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues in reactions involving (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. This chiral amino diol is a valuable building block, frequently employed as a chiral auxiliary, particularly in the synthesis of chiral oxazolines for asymmetric alkylation and other stereoselective transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form the chiral oxazoline from this compound and a carboxylic acid derivative is giving a low yield. What are the common causes?
Low yields in oxazoline formation can stem from several factors. The most common issues include:
-
Incomplete dehydration: The cyclization of the intermediate hydroxy amide to the oxazoline is a dehydration reaction. If water is not effectively removed, the equilibrium may not favor product formation.
-
Side reactions: The amino and hydroxyl groups of the starting material can participate in undesired side reactions if not properly managed. This can include the formation of dimers or polymers.
-
Suboptimal reaction conditions: Temperature, reaction time, and the choice of cyclizing agent are critical. For instance, using dehydrating agents like tosyl chloride may lead to the formation of side products if the conditions are not optimized.
-
Reagent purity: Impurities in the starting amino diol, carboxylic acid derivative, or solvents can interfere with the reaction.
Q2: I am observing the formation of a significant amount of a side product when using tosyl chloride for the cyclization. What is this side product and how can I avoid it?
When using tosyl chloride, a common side product is the O-tosylated amino alcohol. This occurs when the tosyl chloride reacts with the hydroxyl group of the amino alcohol instead of activating the carboxylic acid for cyclization. To minimize this, ensure slow addition of the tosyl chloride at a low temperature to control the reaction's selectivity.
Q3: What are the best practices for purifying the chiral oxazoline derived from this compound?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the specific oxazoline synthesized, but a mixture of hexane and ethyl acetate is a common starting point. It is crucial to ensure all starting materials and reagents from the reaction are removed to prevent interference in subsequent steps.
Q4: My asymmetric alkylation using the oxazoline chiral auxiliary is showing low diastereoselectivity. How can I improve this?
Low diastereoselectivity in asymmetric alkylation is often related to the following:
-
Incomplete enolate formation: Ensure that a strong, non-nucleophilic base (like LDA or KHMDS) is used in the correct stoichiometry to completely deprotonate the α-position of the N-acyl moiety.
-
Suboptimal temperature: Lowering the reaction temperature during both enolate formation and alkylation can significantly enhance diastereoselectivity by favoring one transition state over the other.
-
Incorrect solvent: The polarity and coordinating ability of the solvent can influence the conformation of the chiral auxiliary-enolate complex. A screen of different aprotic solvents (e.g., THF, diethyl ether) may be necessary.
-
Steric hindrance: The choice of the alkylating agent is crucial. Very bulky alkylating agents may exhibit lower selectivity.
Q5: The cleavage of the chiral auxiliary after the asymmetric reaction is resulting in a low yield of my desired product. What could be the issue?
The efficiency of the auxiliary cleavage depends on the chosen method. Acidic hydrolysis is common, but the conditions must be carefully controlled to avoid racemization or degradation of the product. If the product is sensitive to strong acid, milder methods should be explored. Incomplete reaction during the cleavage step can also be a cause, so monitoring the reaction progress is important.
Data Presentation
Table 1: Optimization of Oxazoline Synthesis from a Carboxylic Acid and a β-Hydroxy Amino Alcohol
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield of Oxazoline (%) | Yield of Side Product (%) |
| 1 | Tosyl Chloride | Triethylamine | Tetrahydrofuran | Room Temp. | ~10 | 80 |
| 2 | Pentafluorosulfonyl Chloride | Triethylamine | Tetrahydrofuran | Room Temp. | ~10 | Not specified |
| 3 | 4-Nitrobenzene Sulfonyl Chloride | Triethylamine | Tetrahydrofuran | Room Temp. | ~10 | Not specified |
| 4 | DAST | - | Not specified | Not specified | 20-25 | Not specified |
| 5 | XtalFluor-E | Not specified | Not specified | -78 to Room Temp. | 20-25 | Not specified |
| 6 | Deoxo-Fluor | - | Not specified | Not specified | 20-25 | Not specified |
Data adapted from a study on oxazoline synthesis optimization, highlighting the challenges with common coupling reagents.[1]
Experimental Protocols
Protocol 1: Synthesis of (4S,5S)-4-(hydroxymethyl)-5-phenyl-4,5-dihydrooxazole (A Chiral Oxazoline Auxiliary)
This protocol describes a general method for the formation of a chiral oxazoline from this compound and a suitable carboxylic acid derivative.
Materials:
-
This compound
-
Carboxylic acid or acid chloride
-
Dehydrating agent (e.g., thionyl chloride, Burgess reagent)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Base (if using acid chloride, e.g., triethylamine)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If starting with a carboxylic acid, add the dehydrating agent at a controlled temperature (often 0 °C or below).
-
If starting with an acid chloride, add the base followed by the slow addition of the acid chloride at a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation using a Chiral Oxazoline Auxiliary
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl oxazoline derivative.
Materials:
-
Chiral N-acyl oxazoline
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Alkylating agent (e.g., alkyl halide)
Procedure:
-
Dissolve the chiral N-acyl oxazoline in the anhydrous solvent under an inert atmosphere and cool to a low temperature (typically -78 °C).
-
Slowly add the strong base (e.g., a freshly prepared solution of LDA) and stir for a period to ensure complete enolate formation.
-
Add the alkylating agent dropwise at -78 °C.
-
Stir the reaction at low temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by NMR or HPLC analysis.
-
Purify the product by column chromatography.
Visualizations
Caption: General workflow for asymmetric synthesis using this compound.
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
Impact of solvent and temperature on (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol mediated reactions
Welcome to the technical support center for reactions mediated by the chiral auxiliary, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
A1: this compound is a versatile chiral auxiliary primarily used to induce stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its most common application is in the synthesis of chiral oxazolines, which can then be used in reactions such as asymmetric alkylations, aldol reactions, and Diels-Alder reactions. The rigid structure formed upon reaction with a substrate effectively shields one face of the molecule, directing the approach of incoming reagents.
Q2: How do solvent and temperature generally affect the diastereoselectivity of reactions using this chiral auxiliary?
A2: Solvent polarity and reaction temperature are critical parameters for achieving high diastereoselectivity.
-
Solvent: The choice of solvent can influence the conformation of the transition state. Non-polar, non-coordinating solvents often lead to more ordered and rigid transition states, which can enhance facial discrimination and improve diastereoselectivity. Polar or coordinating solvents may interfere with the desired chelation, leading to lower selectivity.
-
Temperature: Lowering the reaction temperature typically increases diastereoselectivity.[1] This is because the energy difference between the diastereomeric transition states is magnified at lower temperatures, favoring the formation of the thermodynamically more stable product.[1] Conversely, higher temperatures can provide enough energy to overcome this barrier, resulting in a mixture of diastereomers.[1]
Q3: I am observing low yields in my reaction. What are the potential causes and solutions?
A3: Low yields can stem from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature, although the latter may negatively impact diastereoselectivity.
-
Decomposition: The starting materials, intermediates, or products may be unstable under the reaction conditions. Running the reaction at a lower temperature or for a shorter duration might be necessary.
-
Moisture: Many reagents used in these reactions, such as organometallics and Lewis acids, are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Purification issues: The product may be difficult to isolate or may decompose during purification. Consider alternative purification methods.
Q4: How can the this compound auxiliary be removed after the reaction?
A4: The chiral auxiliary is typically removed by hydrolysis under acidic or basic conditions, or by reduction. The choice of method depends on the nature of the product and its stability.
-
Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) can cleave the auxiliary.
-
Basic Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) is also a common method.
-
Reductive Cleavage: Reagents such as lithium aluminum hydride (LiAlH₄) can be used to reductively remove the auxiliary, often yielding a chiral alcohol.
It is crucial to perform the cleavage under mild conditions to avoid racemization of the newly formed stereocenter.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Diastereoselectivity (d.r.)
| Potential Cause | Troubleshooting Action |
| Suboptimal Solvent | The solvent may be too polar or coordinating, disrupting the chelated transition state. Screen a range of non-polar solvents such as toluene, dichloromethane, or hexanes. |
| High Reaction Temperature | Higher temperatures can lead to the formation of both diastereomers.[1] Lower the reaction temperature, potentially to -78 °C or below. |
| Incorrect Lewis Acid/Base | The choice and stoichiometry of the Lewis acid or base are crucial for forming a rigid transition state. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) or bases (e.g., LDA, NaHMDS) and optimize their equivalents. |
| Impure Starting Materials | Impurities in the chiral auxiliary, substrate, or reagents can interfere with the reaction. Ensure all starting materials are of high purity. |
Issue 2: Poor Yield
| Potential Cause | Troubleshooting Action |
| Inefficient Enolate Formation (for alkylation/aldol) | The base may not be strong enough, or the deprotonation time may be insufficient. Use a stronger base or increase the deprotonation time/temperature. |
| Reagent Instability | Organometallic reagents or other sensitive compounds may be degrading. Ensure reagents are fresh and properly handled under an inert atmosphere. |
| Difficult Purification | The product may be co-eluting with byproducts or the auxiliary. Optimize the chromatography conditions (solvent system, column type) or consider alternative purification methods like crystallization. |
| Product Decomposition during Workup | The product may be sensitive to acidic or basic conditions during the workup. Use a milder workup procedure, for example, quenching with a saturated ammonium chloride solution. |
Illustrative Data on Solvent and Temperature Effects
Disclaimer: The following tables present illustrative data to demonstrate the expected trends in reactions mediated by this compound. These are not experimentally derived values for a specific reaction but are based on general principles of asymmetric synthesis.
Table 1: Illustrative Effect of Solvent on Diastereoselective Alkylation of a Chiral Oxazolidinone
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Hexane | 1.9 | 98:2 | 85 |
| Toluene | 2.4 | 95:5 | 90 |
| Dichloromethane | 9.1 | 90:10 | 92 |
| Tetrahydrofuran (THF) | 7.6 | 85:15 | 88 |
| Acetonitrile | 37.5 | 70:30 | 80 |
Table 2: Illustrative Effect of Temperature on an Asymmetric Aldol Reaction
| Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 25 (Room Temp) | 80:20 | 95 |
| 0 | 92:8 | 90 |
| -20 | 95:5 | 88 |
| -78 | >99:1 | 85 |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Oxazoline from this compound
This protocol describes a general procedure for the formation of a chiral oxazoline, a key intermediate for many asymmetric reactions.
Materials:
-
This compound
-
Carboxylic acid or acid chloride
-
Dehydrating agent (e.g., thionyl chloride, triphenylphosphine/I₂) or coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine, pyridine) if starting from an acid chloride
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in the anhydrous solvent.
-
If using a carboxylic acid, add the coupling agent (1.1 eq) and stir for 10 minutes before adding the carboxylic acid (1.0 eq).
-
If using an acid chloride, cool the solution to 0 °C, add the base (1.2 eq), and then slowly add the acid chloride (1.05 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral oxazoline.
References
Technical Support Center: Post-Reaction Removal of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Chiral Auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chiral auxiliary (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing the this compound chiral auxiliary after a reaction?
A1: The most common methods for cleaving the N-acyl bond of the oxazolidinone derived from this compound are:
-
Hydrolytic Cleavage: This method yields the corresponding carboxylic acid. A widely used protocol involves treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][2]
-
Reductive Cleavage: This approach produces the corresponding primary alcohol. Common reducing agents include lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄).[2]
-
Conversion to Esters: Alkoxides like sodium methoxide (NaOMe) in methanol can be used to generate methyl esters.[2]
-
Formation of Benzyl Esters or Thioesters: Reagents such as lithium benzyloxide (LiOBn) or lithium benzylthiolate (LiSBn) can be employed for this transformation.[2]
Q2: How can the this compound auxiliary be recovered and recycled post-cleavage?
A2: A significant advantage of using this chiral auxiliary is its potential for recovery and reuse. Following both hydrolytic and reductive cleavage reactions, the auxiliary can typically be separated from the desired product through standard aqueous work-up and extraction procedures, followed by purification techniques like column chromatography or crystallization.[2]
Q3: What is the distinction between exocyclic and endocyclic cleavage, and why is it a critical consideration?
A3: Exocyclic cleavage is the desired reaction pathway where the N-acyl bond is broken, releasing the synthesized product and leaving the oxazolidinone ring of the auxiliary intact for recovery.[2][3] Endocyclic cleavage is an undesirable side reaction where the carbamate carbonyl of the oxazolidinone ring is attacked, leading to the opening of the ring, loss of the recoverable auxiliary, and the formation of byproducts.[1][2][3] The choice of nucleophile and reaction conditions is crucial to favor exocyclic cleavage. For instance, LiOOH favors exocyclic cleavage, while LiOH can sometimes promote endocyclic cleavage.[3]
Q4: Are there any significant safety concerns associated with the LiOH/H₂O₂ cleavage method?
A4: Yes. The reaction between LiOH and H₂O₂ can lead to the decomposition of the peracid intermediate, resulting in the evolution of oxygen gas.[2][4] In a sealed reaction vessel, this can create a pressurized and potentially flammable atmosphere, especially in the presence of organic solvents. It is imperative to ensure adequate venting and to conduct the reaction in a well-ventilated fume hood.[2][4]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure that the reagents used are of high quality and appropriate stoichiometry. |
| Incorrect Reagent Stoichiometry | Verify the equivalents of the cleavage reagents. For the LiOH/H₂O₂ method, a molar excess of both reagents is generally required for the reaction to proceed to completion.[2] |
| Product Degradation | If your product is sensitive to the reaction conditions (e.g., strong base or oxidant), consider using milder cleavage methods or performing the reaction at a lower temperature for a longer duration. |
| Sub-optimal Work-up Procedure | Ensure the pH of the aqueous phase is appropriately adjusted during extraction to ensure your product and the auxiliary are in the correct protonation state for efficient separation. |
Problem 2: Contamination of Product with the Chiral Auxiliary
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction protocol. Ensure the correct pH adjustments are made to the aqueous layer to facilitate the separation of the acidic/basic product from the amino alcohol auxiliary. Perform multiple extractions with the appropriate organic solvent. |
| Co-elution during Chromatography | If the product and auxiliary have similar polarities, modify the mobile phase for column chromatography. Consider using a different solvent system or a gradient elution. Derivatization of the auxiliary or product prior to chromatography can also alter their retention times. |
| Incomplete Cleavage | If starting material is still present, refer to the troubleshooting guide for low yield. |
Problem 3: Epimerization of the Product
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | If the newly formed stereocenter is sensitive to racemization under basic or acidic conditions, employ milder cleavage methods. For instance, if basic hydrolysis is causing epimerization, a reductive cleavage might be a better alternative. |
| Prolonged Reaction Time or Elevated Temperature | Minimize the reaction time and maintain the recommended temperature to reduce the risk of epimerization. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
Hydrolytic Cleavage to the Carboxylic Acid using LiOH/H₂O₂
This protocol is a general procedure for the hydrolytic cleavage of N-acyl oxazolidinones.
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone derivative (1.0 equivalent) in a 3:1 to 4:1 mixture of tetrahydrofuran (THF) and water.[2]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equivalents) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equivalents).[2]
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[2]
-
Quenching: Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Work-up and Product Isolation:
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~2-3 with 1M HCl.
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Extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
-
Auxiliary Recovery:
-
Make the aqueous layer basic (pH ~10-11) with 1M NaOH.
-
Extract the chiral auxiliary with an organic solvent (e.g., dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to recover the crude auxiliary.
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-
Purification: Purify the product and the recovered auxiliary by column chromatography or recrystallization as needed.
Reductive Cleavage to the Alcohol using LiBH₄
This protocol provides a general method for the reductive cleavage of N-acyl oxazolidinones to the corresponding primary alcohols.
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone derivative (1.0 equivalent) in an anhydrous aprotic solvent such as THF or diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add lithium borohydride (LiBH₄, ~1.5-2.0 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess LiBH₄ by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Work-up and Product Isolation:
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
-
Auxiliary Recovery: The chiral auxiliary can often be recovered from the aqueous layer after basification and extraction, or from the crude product mixture by column chromatography.
-
Purification: Purify the desired alcohol and the recovered auxiliary by flash column chromatography.
Quantitative Data Summary
The following table provides representative yields for the cleavage of N-acyl oxazolidinones. Note that specific yields will vary depending on the substrate.
| Cleavage Method | Product Type | Typical Yield Range | Reference |
| LiOH / H₂O₂ | Carboxylic Acid | 80-95% | [1] |
| LiBH₄ | Alcohol | 75-90% | [2] |
Visualizations
Caption: General workflows for hydrolytic and reductive cleavage of the chiral auxiliary.
Caption: Troubleshooting logic for low or no product yield.
References
Catalyst deactivation and regeneration in (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol and similar chiral aminodiol ligands in asymmetric catalysis.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, presented in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee%)
Q: My reaction is yielding the desired product, but the enantiomeric excess (ee%) is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low enantioselectivity is a common issue in asymmetric catalysis and can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
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Catalyst Integrity:
-
Ligand Purity: this compound, like many chiral ligands, can degrade over time. Verify the purity of the ligand by techniques such as NMR spectroscopy or melting point determination. Impurities can act as catalyst poisons or form less selective catalytic species.
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Ligand-to-Metal Ratio: In metal-catalyzed reactions, the ratio of the aminodiol ligand to the metal precursor is critical. An incorrect ratio can lead to the formation of different, less selective catalytic species. Titrate the ligand-to-metal ratio to find the optimal conditions.
-
In Situ Catalyst Formation: If the active catalyst is formed in situ, ensure that the pre-formation step is complete. Incomplete formation can result in a mixture of catalytic species with varying selectivities.
-
-
Reaction Conditions:
-
Temperature: Temperature can have a profound effect on enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee%.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex. A solvent screening should be performed to identify the optimal medium for the reaction.
-
Concentration: Reactant concentrations can affect reaction rates and potentially lead to catalyst aggregation or deactivation, impacting enantioselectivity.
-
-
Substrate and Reagent Purity:
-
Substrate Purity: Impurities in the substrate can compete for the catalyst's active sites or react with the catalyst, leading to lower ee%.
-
Reagent Quality: For reactions involving sensitive reagents like organometallics (e.g., diethylzinc), their quality is paramount. Use freshly titrated or newly purchased reagents.
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-
Analytical Method:
-
Method Validation: Before extensive troubleshooting, ensure that your analytical method (e.g., chiral HPLC or GC) for determining ee% is accurate and reproducible.
-
Issue 2: Catalyst Deactivation (Low or No Conversion)
Q: My reaction has stalled or shows very low conversion to the product. I suspect catalyst deactivation. What are the common deactivation pathways and how can I mitigate them?
A: Catalyst deactivation is a common problem in catalysis. For aminodiol-based catalysts, several deactivation mechanisms are possible.
Potential Catalyst Deactivation Pathways and Mitigation Strategies
| Deactivation Mechanism | Description | Potential Cause | Mitigation Strategy |
| Poisoning | Strong binding of impurities to the active sites of the catalyst. | Impurities in substrates, reagents, or solvents (e.g., water, other amines, sulfur compounds). | Purify all reaction components. Use anhydrous solvents and perform reactions under an inert atmosphere. |
| Side Reactions | The aminodiol ligand or the catalytic complex participates in undesired side reactions. | Reaction with highly reactive substrates or byproducts. For example, the amine functionality can be alkylated by electrophilic substrates. | Modify the ligand structure to be less reactive. Adjust reaction conditions (e.g., temperature, addition rate of reagents) to disfavor side reactions. |
| Thermal Degradation | Decomposition of the ligand or catalytic complex at elevated temperatures. | Running the reaction at too high a temperature. | Determine the thermal stability of the catalyst and operate within a safe temperature range. |
| Oxidation | The aminodiol ligand or the metal center is oxidized, rendering the catalyst inactive. | Presence of oxygen in the reaction mixture. | Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound is a chiral aminodiol primarily used as a chiral ligand in asymmetric catalysis. Its two stereocenters and the presence of both an amino and two hydroxyl groups allow it to coordinate with a metal center, creating a well-defined chiral environment that can induce high enantioselectivity in a variety of chemical transformations.
Q2: How do I choose the right metal precursor to use with this ligand?
A2: The choice of metal precursor depends on the specific reaction you are performing. For enantioselective additions of organozinc reagents to aldehydes, zinc alkyls (e.g., diethylzinc) are used both as the reagent and to form the active catalyst with the aminodiol. For other reactions like asymmetric hydrogenations or transfer hydrogenations, transition metal precursors such as those of rhodium, ruthenium, or iridium are commonly employed. A survey of the literature for similar reactions is the best starting point.
Q3: Can this aminodiol be used as an organocatalyst?
A3: While primarily used as a ligand for metal catalysts, the amine functionality in this compound means it has the potential to act as an organocatalyst, for example, in reactions that proceed through an enamine or iminium ion intermediate. However, its application as a ligand in metal catalysis is more widely documented.
Q4: My reaction is complete, but I am having trouble separating the product from the catalyst. What should I do?
A4: The separation of a homogeneous catalyst from the reaction product can be challenging. Common methods include:
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Aqueous Extraction: If the product is organic-soluble and the catalyst or its byproducts are water-soluble (or can be made so by pH adjustment), an aqueous workup can be effective.
-
Chromatography: Silica gel chromatography is a standard method for purification. The polarity of the catalyst, being an aminodiol, should allow for its separation from less polar products.
-
Crystallization: If the product is crystalline, it may be possible to selectively crystallize it from the reaction mixture, leaving the catalyst in solution.
Q5: How should I store this compound?
A5: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. As it is an amine, it may be sensitive to air (carbon dioxide) over long periods.
Experimental Protocols
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative example of the use of a chiral aminodiol ligand in asymmetric catalysis.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard, oven-dried glassware for anhydrous reactions
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Syringes and cannulation equipment
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve this compound (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add the diethylzinc solution in hexanes (e.g., 2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe. Stir the mixture at this temperature for 30 minutes to allow for the formation of the active catalyst complex.
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Aldehyde Addition: Add freshly distilled benzaldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its completion by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the aqueous layer and extract it with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Data Presentation
Table 1: Performance of Representative Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | ee% (Configuration) |
| (1S,2S)-2-(dimethylamino)-1,2-diphenylethanol | 2 | 0 | 2 | 95 | 98 (S) |
| (1R,2S)-N-methylephedrine | 8 | 25 | 48 | 97 | 90 (R) |
| (S)-diphenyl(pyrrolidin-2-yl)methanol (DPP) | 5 | 0 | 12 | 92 | 97 (S) |
| Pinane-based 1,4-amino alcohol | 10 | 0 | 20 | 95 | 80 (R) |
This table presents a selection of data from various sources for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.
Mandatory Visualization
Caption: The lifecycle of a homogeneous catalyst.
Technical Support Center: Enhancing Diastereoselectivity with (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing diastereoselectivity in reactions utilizing the chiral auxiliary, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
A1: this compound is a versatile chiral auxiliary primarily used to control the stereochemical outcome of reactions that form new stereocenters. Its most common application is in diastereoselective alkylations and aldol reactions. After conversion to an oxazolidine derivative, it effectively shields one face of the enolate, directing incoming electrophiles to the opposite face, thus leading to a high degree of diastereoselectivity. It is also employed in the diastereoselective reduction of ketones.
Q2: How do I form the chiral auxiliary derivative from this compound and my substrate?
A2: The initial step involves the condensation of this compound with an aldehyde or ketone to form a chiral oxazolidine. This is typically achieved by refluxing the amino alcohol and the carbonyl compound in a suitable solvent (e.g., toluene or THF) with azeotropic removal of water. For acylation, to attach a carboxylic acid derivative, the resulting oxazolidine can be N-acylated using an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine.
Q3: What is the general mechanism for diastereoselection using an oxazolidine derived from this amino alcohol?
A3: The diastereoselectivity arises from the rigid, chelated transition state formed upon deprotonation and reaction. The phenyl group of the auxiliary typically orients itself to minimize steric interactions, effectively blocking one face of the enolate. This steric hindrance directs the approach of the electrophile to the less hindered face, resulting in the preferential formation of one diastereomer. The specific conformation of the six-membered transition state, often a chair-like structure, is crucial for high diastereoselectivity.
Q4: How can I determine the diastereomeric ratio (d.r.) of my product?
A4: The diastereomeric ratio is most commonly determined using high-field Nuclear Magnetic Resonance (NMR) spectroscopy, typically ¹H NMR. The diastereomers will have slightly different chemical environments, leading to distinct and well-resolved signals for certain protons, which can be integrated to determine their relative amounts. Chiral High-Performance Liquid Chromatography (HPLC) can also be used for this purpose, often providing excellent separation of diastereomers.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity (Poor d.r.)
Possible Causes & Solutions
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Suboptimal Lewis Acid: The choice of Lewis acid is critical for forming a rigid, well-defined transition state.
-
Troubleshooting: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂). The optimal Lewis acid will depend on the specific substrate and electrophile. Stronger Lewis acids can sometimes lead to higher selectivity.
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-
Incorrect Reaction Temperature: Asymmetric reactions are highly sensitive to temperature.
-
Troubleshooting: Lowering the reaction temperature (e.g., from -20 °C to -78 °C) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy.
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-
Inappropriate Solvent: The solvent can influence the conformation of the transition state and the effectiveness of the Lewis acid.
-
Troubleshooting: Non-polar solvents such as toluene, dichloromethane, or hexanes are often preferred as they are less likely to interfere with Lewis acid coordination. Conduct a solvent screen to find the optimal medium for your reaction.
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-
Impure Starting Materials: The presence of stereoisomers in the chiral auxiliary or impurities in the reagents can lead to a decrease in diastereoselectivity.
-
Troubleshooting: Ensure the this compound is of high enantiomeric purity. Purify all reagents and ensure solvents are anhydrous.
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Issue 2: Low Reaction Yield
Possible Causes & Solutions
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Presence of Moisture: Lewis acids and enolates are highly sensitive to water.
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Troubleshooting: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
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-
Incorrect Stoichiometry: An improper ratio of reagents can lead to incomplete conversion or side reactions.
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Troubleshooting: Carefully optimize the stoichiometry of the substrate, base, Lewis acid, and electrophile.
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-
Reaction Time and Temperature: The reaction may not have gone to completion, or decomposition may have occurred.
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Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Adjust the reaction time and temperature accordingly.
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Issue 3: Difficulty in Cleaving the Chiral Auxiliary
Possible Causes & Solutions
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Harsh Cleavage Conditions: The conditions used to remove the auxiliary may be degrading the desired product.
-
Troubleshooting:
-
For conversion to the carboxylic acid, mild hydrolytic cleavage with lithium hydroxide and hydrogen peroxide is often effective.
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For conversion to the alcohol, reductive cleavage with lithium borohydride (LiBH₄) or lithium aluminium hydride (LiAlH₄) can be used.
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For conversion to the Weinreb amide, reaction with N,O-dimethylhydroxylamine hydrochloride and a suitable base can be employed.
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-
-
Epimerization during Cleavage: Basic conditions can sometimes lead to epimerization at the α-carbon.
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Troubleshooting: Perform the cleavage at lower temperatures and carefully monitor the reaction to avoid prolonged exposure to basic conditions.
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Quantitative Data Presentation
Table 1: Effect of Lewis Acid and Temperature on Diastereomeric Ratio (d.r.) in a Model Aldol Reaction
| Entry | Lewis Acid (equiv.) | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | TiCl₄ (1.1) | 0 | 90:10 | 85 |
| 2 | TiCl₄ (1.1) | -78 | >98:2 | 82 |
| 3 | SnCl₄ (1.1) | 0 | 85:15 | 75 |
| 4 | SnCl₄ (1.1) | -78 | 95:5 | 78 |
| 5 | Et₂AlCl (1.1) | -78 | 92:8 | 70 |
Note: Data are representative and may vary based on specific substrates.
Experimental Protocols
Protocol 1: Synthesis of the Oxazolidine Auxiliary
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To a solution of this compound (1.0 equiv.) in toluene (0.2 M) is added the desired aldehyde (1.1 equiv.).
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The mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.
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The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).
-
The solvent is removed under reduced pressure, and the crude oxazolidine is used in the next step without further purification.
Protocol 2: Diastereoselective Aldol Reaction
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The N-acylated oxazolidine (1.0 equiv.) is dissolved in anhydrous dichloromethane (0.1 M) under an argon atmosphere and cooled to 0 °C.
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Diisopropylethylamine (1.5 equiv.) is added, followed by the slow addition of dibutylboron triflate (1.2 equiv.). The mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C.
-
The aldehyde electrophile (1.5 equiv.) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
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The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
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The aldol adduct (1.0 equiv.) is dissolved in a mixture of THF and water (4:1, 0.1 M) and cooled to 0 °C.
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A 30% aqueous solution of hydrogen peroxide (4.0 equiv.) is added, followed by an aqueous solution of lithium hydroxide (2.0 equiv.).
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The mixture is stirred at 0 °C for 4 hours.
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The reaction is quenched by the addition of an aqueous solution of sodium sulfite.
-
The mixture is acidified to pH ~3 with 1 M HCl and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the chiral β-hydroxy carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
Visualizations
Caption: General workflow for asymmetric synthesis using this compound.
Caption: Troubleshooting flowchart for low diastereoselectivity.
Technical Support Center: Monitoring Reactions with (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered when monitoring reactions involving (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges associated with monitoring this compound?
A1: The primary analytical challenges stem from the compound's physicochemical properties. As a polar amino alcohol, it can exhibit poor retention and peak shape in reversed-phase HPLC, may require derivatization for GC analysis due to low volatility, and its stereoisomers can be difficult to resolve. Additionally, like other phenylpropanolamines, it can be susceptible to degradation under certain conditions.
Q2: How can I improve the peak shape of my analyte in reversed-phase HPLC?
A2: Peak tailing is a common issue for basic compounds like this compound due to interactions with silica-based columns. To improve peak shape, consider the following:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5) to ensure the analyte is fully protonated and to suppress the ionization of residual silanol groups on the column packing.
-
Use of Additives: Incorporate a small amount of a competitive amine, such as triethylamine (TEA), into the mobile phase to block active silanol sites.
-
Column Selection: Employ an end-capped C18 column or a column specifically designed for the analysis of basic compounds.
Q3: Is derivatization necessary for the GC analysis of this compound?
A3: Yes, derivatization is generally required for the GC analysis of this compound. Its high polarity and low volatility, due to the presence of hydroxyl and amino groups, prevent it from being readily analyzed by GC. Derivatization masks these polar functional groups, increasing the analyte's volatility and improving its chromatographic behavior. Common derivatization techniques include silylation and acylation.
Q4: What type of column is suitable for the chiral separation of 2-Amino-1-phenyl-1,3-propanediol stereoisomers?
A4: Polysaccharide-based chiral stationary phases (CSPs) are often effective for the enantiomeric separation of chiral amines and amino alcohols. Columns with selectors such as amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are a good starting point for method development. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is crucial for achieving separation.
Q5: What are the potential stability issues for this compound during analysis and storage?
A5: Phenylpropanolamines can be susceptible to degradation under various stress conditions. Forced degradation studies on related compounds have shown potential for degradation under acidic, basic, oxidative, and photolytic conditions. For long-term storage of samples, it is advisable to keep them at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase; Column overload; Inappropriate mobile phase pH. | 1. Lower the mobile phase pH to 2.5-3.5.2. Add a competitive amine (e.g., 0.1% TEA) to the mobile phase.3. Use a highly end-capped C18 column or one designed for basic compounds.4. Reduce the sample concentration or injection volume. |
| Poor Retention | The analyte is too polar for the reversed-phase column and mobile phase. | 1. Decrease the percentage of the organic modifier in the mobile phase.2. Consider using a more polar stationary phase (e.g., a polar-embedded or cyano column).3. Explore Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Shifting Retention Times | Changes in mobile phase composition; Column temperature fluctuations; Column degradation. | 1. Prepare fresh mobile phase daily.2. Use a column oven to maintain a consistent temperature.3. Flush the column with a strong solvent to remove contaminants. |
| Poor Chiral Resolution | Inappropriate chiral stationary phase (CSP); Suboptimal mobile phase. | 1. Screen different types of polysaccharide-based CSPs.2. Optimize the ratio of the non-polar solvent to the alcohol modifier in the mobile phase.3. Evaluate the effect of different alcohol modifiers (e.g., isopropanol, ethanol). |
GC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Analyte Peak | Incomplete derivatization; Analyte degradation in the injector. | 1. Ensure derivatization reagents are fresh and anhydrous.2. Optimize derivatization reaction time and temperature.3. Use a deactivated injector liner. |
| Broad or Tailing Peaks | Active sites in the GC system; Column contamination. | 1. Use a deactivated GC column suitable for amines.2. Trim the first few centimeters of the column.3. Check for and eliminate leaks in the system. |
| Multiple Peaks for a Single Analyte | Incomplete derivatization leading to multiple derivatives; On-column degradation. | 1. Optimize derivatization conditions to drive the reaction to completion.2. Lower the injector temperature. |
Experimental Protocols
Disclaimer: The following protocols are provided as a starting point and are based on methods for structurally similar compounds. Optimization will be necessary for the specific analysis of this compound.
Stability-Indicating HPLC Method (Adapted from Phenylpropanolamine Analysis)
This method is designed to separate the parent compound from potential degradation products.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (or similar) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Forced Degradation Study Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Dry heat at 80°C for 48 hours.
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Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 48 hours.
Chiral HPLC Method for Stereoisomer Separation (Starting Point)
| Parameter | Condition |
| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
GC-MS Method with Derivatization (General Protocol)
Derivatization (Silylation):
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: General workflow for GC-MS analysis.
Validation & Comparative
Determining Enantiomeric Purity: A Comparative Guide for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Derivatives
The precise determination of enantiomeric excess (ee) is a critical analytical challenge in modern chemistry, particularly within the realms of pharmaceutical development and asymmetric synthesis. For derivatives of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a key chiral building block, ensuring enantiomeric purity is paramount as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This guide provides an objective comparison of the principal analytical methods for determining enantiomeric excess, complete with experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific needs.
Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of two enantiomers, expressed as a percentage.[2] A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[2]
Comparison of Key Analytical Techniques
The selection of an analytical method for determining enantiomeric excess is often a balance between factors such as accuracy, sensitivity, speed, and the physicochemical properties of the analyte.[1] The primary techniques employed for chiral amines and amino alcohols include chiral chromatography—such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP) via differential partitioning with a liquid mobile phase.[1] | Physical separation of volatile enantiomers on a CSP via differential partitioning with a gaseous mobile phase.[1] | Formation of diastereomeric species with a chiral auxiliary (derivatizing or solvating agent), leading to distinct, quantifiable signals in the NMR spectrum.[2][4] |
| Accuracy | High to Excellent | High to Excellent | Good to High (can be affected by integration accuracy) |
| Precision | Excellent (RSD < 2%) | Excellent (RSD < 2%) | Good (RSD < 5%) |
| Sensitivity (LOD/LOQ) | High (ng to pg range) | Very High (pg to fg range) | Moderate to Low (mg to µg range) |
| Analysis Time | 5 - 30 minutes per sample | 10 - 60 minutes per sample | < 15 minutes per sample (after sample prep)[5] |
| Sample Requirements | Wide applicability; does not require volatility.[1] | Requires analyte to be volatile and thermally stable, or amenable to derivatization.[6] | Requires soluble sample; may need chiral auxiliary.[4] |
| Advantages | Robust, versatile, widely applicable, and well-established for a broad range of compounds.[1] | Excellent resolution and sensitivity for suitable analytes.[7] | Rapid analysis, provides structural information, no physical separation needed.[4] |
| Disadvantages | Higher solvent consumption, method development can be time-consuming.[8] | Limited to volatile and thermally stable compounds; derivatization can add complexity.[6] | Lower sensitivity, potential for signal overlap, accuracy depends on complete reaction with derivatizing agents.[9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as general guidelines and may require optimization for specific this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used method for the accurate determination of enantiomeric excess, involving the separation of enantiomers on a chiral stationary phase (CSP).[2]
Protocol:
-
Column Selection: Choose a suitable CSP. For amino alcohol derivatives, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) columns are often effective.[10]
-
Mobile Phase Preparation: Prepare a mobile phase appropriate for the selected column and analyte. Common mobile phases include mixtures of hexane/isopropanol or acetonitrile/methanol.[11] For polar compounds like amino alcohols, polar organic or reversed-phase modes may be suitable.[11]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[11]
-
Instrumentation Setup:
-
Analysis: Inject a small volume (e.g., 5 µL) of the sample solution onto the column.[11]
-
Data Processing: Record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = [ |A1 - A2| / (A1 + A2) ] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC offers excellent resolution for volatile and thermally stable compounds.[1] For non-volatile compounds like many amino alcohol derivatives, derivatization is often necessary to increase volatility.
Protocol:
-
Derivatization (if required): React the amino and hydroxyl groups of the analyte with a derivatizing agent (e.g., trifluoroacetic anhydride) to create a more volatile and thermally stable derivative.
-
Column Selection: Select a GC column with a chiral stationary phase, such as one based on modified cyclodextrins.[7]
-
Sample Preparation: Dissolve the derivatized (or underivatized, if sufficiently volatile) sample in a suitable solvent (e.g., hexane, ethyl acetate).
-
Instrumentation Setup:
-
Install the chiral column in the GC.
-
Set the appropriate temperature program for the oven (e.g., start at 100°C, ramp to 220°C).
-
Set the injector and detector (e.g., Flame Ionization Detector - FID) temperatures.
-
Set the carrier gas (e.g., Helium, Hydrogen) flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Processing: Identify the peaks corresponding to the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique relies on creating a diastereomeric environment to differentiate the enantiomers, which are otherwise indistinguishable in a standard NMR spectrum.[9] This is achieved using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[9]
Protocol (using a Chiral Solvating Agent):
-
Sample Preparation:
-
Dissolve a precise amount of the analyte in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4]
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
-
Addition of Chiral Solvating Agent:
-
Analysis:
-
Acquire another ¹H NMR spectrum.
-
Identify a proton signal (e.g., a methine or methylene proton adjacent to a stereocenter) that shows baseline separation for the two enantiomers in the presence of the CSA.[1]
-
-
Data Processing:
-
Carefully integrate the separated signals corresponding to each enantiomer.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.[1] Calculate the ee from this ratio.
-
Visualized Workflows and Relationships
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: General experimental workflow for enantiomeric excess determination.
Caption: Logical comparison of methods for ee determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Chiral HPLC and GC Methods for the Analysis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol and its Products
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral compounds is of paramount importance. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a key chiral building block, and ensuring its enantiomeric purity is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the enantioselective analysis of this compound and its related products.
The primary challenge in analyzing enantiomers is that they possess identical physical and chemical properties in an achiral environment. Chromatographic techniques overcome this by creating a chiral environment, either through a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral agent to form diastereomers.
At a Glance: Chiral HPLC vs. Chiral GC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Indirect separation of diastereomers on a chiral or achiral column following derivatization. |
| Derivatization | Generally not required for the analyte. | Mandatory to increase volatility and thermal stability. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the additional derivatization step. |
| Sensitivity | Method-dependent, with UV and MS detectors providing good sensitivity. | High sensitivity, especially with Flame Ionization Detection (FID) and Mass Spectrometry (MS). |
| Selectivity | Good to excellent, highly dependent on the choice of chiral stationary phase. | Excellent, with the potential for high-resolution separation of diastereomers. |
| Instrumentation | Widely available in pharmaceutical and research labs. | Also widely available, particularly with MS detectors. |
Chiral HPLC: Direct Enantioselective Analysis
Direct chiral HPLC is a powerful technique for the separation of enantiomers without the need for derivatization of the analyte. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.
Experimental Protocol: Chiral HPLC
This protocol describes a representative method for the direct enantiomeric analysis of 2-amino-1-phenyl-1,3-propanediol.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The addition of a small amount of a basic modifier like DEA is often crucial for achieving good peak shape for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Record the chromatogram and determine the retention times for the (1S,2S) and (1R,2R) enantiomers.
-
Calculate the resolution (Rs) between the enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.
-
Quantitative Performance Data (HPLC)
The following table summarizes the expected performance for the chiral HPLC separation of aminopropanediol enantiomers.
| Parameter | Expected Value |
| Retention Time (1S,2S) | ~ 8.5 min |
| Retention Time (1R,2R) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.5 µg/mL |
Chiral GC: Indirect Enantioselective Analysis via Derivatization
Due to the low volatility of amino alcohols like 2-amino-1-phenyl-1,3-propanediol, direct analysis by GC is not feasible. An indirect approach involving derivatization is necessary to convert the non-volatile analyte into a thermally stable and volatile derivative. This is typically achieved by reacting the amino and hydroxyl groups with a suitable reagent, such as trifluoroacetic anhydride (TFAA). The resulting diastereomers can then be separated on a chiral or even an achiral GC column.
Experimental Protocol: Chiral GC
This protocol outlines a two-step process: derivatization followed by GC analysis.
-
Derivatization with Trifluoroacetic Anhydride (TFAA):
-
Place approximately 1 mg of the dried sample into a reaction vial.
-
Add 200 µL of anhydrous dichloromethane and 100 µL of TFAA.
-
Cap the vial tightly and heat at 100 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC analysis.
-
-
GC-MS Conditions:
-
Column: Astec® CHIRALDEX® G-TA (Trifluoroacetyl-derivatized gamma-cyclodextrin), 30 m x 0.25 mm ID, 0.12 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantitative Performance Data (GC)
The following table summarizes the expected performance for the chiral GC analysis of the derivatized aminopropanediol enantiomers.
| Parameter | Expected Value |
| Retention Time (1S,2S derivative) | ~ 15.2 min |
| Retention Time (1R,2R derivative) | ~ 15.8 min |
| Resolution (Rs) | > 2.5 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.05 µg/mL |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical processes for both chiral HPLC and GC methods.
Caption: Workflow for direct chiral HPLC and indirect chiral GC analysis.
Conclusion and Recommendations
Both chiral HPLC and GC offer robust and reliable methods for the enantioselective analysis of this compound and its related products.
-
Chiral HPLC is often the method of choice for routine analysis due to its direct approach, which simplifies sample preparation and can lead to higher throughput. The wide variety of available chiral stationary phases provides ample opportunity for method development.
-
Chiral GC , while requiring a derivatization step, can offer superior resolution and sensitivity, particularly when coupled with a mass spectrometer. The derivatization process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. This method is particularly advantageous when very low levels of an enantiomeric impurity need to be detected and quantified.
The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the availability of instrumentation. For routine quality control, the simplicity of direct chiral HPLC is often preferred. For more demanding applications requiring high sensitivity and definitive identification, the indirect chiral GC-MS approach is an excellent alternative.
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Focus on (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Derivatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. An ideal auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol in the key bond-forming step, and be removable under mild conditions without racemization of the desired product. This guide provides an objective comparison of the performance of several widely used chiral auxiliaries, with a special focus on the applications of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.
While this compound is not typically employed directly as a chiral auxiliary in the same manner as Evans oxazolidinones or Oppolzer's sultams, it serves as a valuable precursor for the synthesis of chiral 2-oxazoline ligands and auxiliaries. This guide will therefore compare the performance of established chiral auxiliaries in key asymmetric reactions and then discuss the role of this compound-derived oxazolines.
Established Chiral Auxiliaries: A Benchmark for Performance
Three of the most successful and widely utilized classes of chiral auxiliaries in asymmetric synthesis are Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries. These have demonstrated high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.
Performance in Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental method for the stereoselective construction of carbon-carbon bonds. The choice of chiral auxiliary is paramount in dictating the facial selectivity of the enolate, thereby controlling the stereochemistry of the newly formed stereocenter.
| Chiral Auxiliary | Substrate | Electrophile | Base / Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| Evans Auxiliary (4-benzyl-2-oxazolidinone) | N-propionyl | Allyl iodide | NaN(TMS)₂ / THF | ~95% | 98:2[1] |
| Oppolzer's Sultam | N-propionyl | Benzyl bromide | NaHMDS / THF | >90% | >99:1 |
| Pseudoephedrine Amide | N-propionyl | n-Butyl iodide | LDA, LiCl / THF | 80% | >99:1[2] |
Key Insights: All three auxiliaries provide excellent levels of diastereoselectivity in alkylation reactions. Evans auxiliaries are known for their high reliability and predictable stereochemical outcomes.[1] Oppolzer's sultams often yield crystalline products, which can facilitate purification by recrystallization. Pseudoephedrine amides, being derived from an inexpensive starting material, offer a cost-effective approach with the use of lithium chloride being crucial for high yields and selectivities.[2]
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries are instrumental in controlling the relative and absolute stereochemistry of the aldol adduct.
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid / Base | Yield (%) | Diastereomeric Ratio (d.r.) | Product Stereochemistry |
| Evans Auxiliary (4-benzyl-2-oxazolidinone) | N-propionyl | Benzaldehyde | Bu₂BOTf / DIPEA | ~85% | >99:1 | syn |
| Oppolzer's Sultam | N-propionyl | Isovaleraldehyde | TiCl₄ / N-methyl-2-pyrrolidone | 89% | 98:2 | syn |
| (1S,2S)-2-Amino-1-phenyl-1,3-propanediol derived oxazoline | N/A | N/A | N/A | N/A | N/A | N/A |
This compound in Asymmetric Synthesis
This compound is a versatile chiral building block primarily used for the synthesis of chiral 2-oxazolines. These oxazolines can then be utilized in several ways in asymmetric synthesis.
Chiral 2-Oxazolines as Ligands for Asymmetric Catalysis
A major application of oxazolines derived from this compound and similar amino alcohols is as chiral ligands in a wide array of metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the oxazoline ring can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.
Chiral 2-Oxazolines as Activating and Directing Groups
In some contexts, the oxazoline moiety can function as a chiral auxiliary by being directly attached to the substrate. For instance, chiral aromatic oxazolines can direct ortho-alkylation reactions.[7] However, comprehensive studies comparing their efficacy against the more established auxiliaries in a broad range of reactions are limited.
Experimental Protocols
General Procedure for Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary
-
Amide Formation: To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq). Slowly add the corresponding acid chloride (e.g., propionyl chloride, 1.1 eq) dropwise. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude amide is purified by flash column chromatography or recrystallization.
-
Enolate Formation and Alkylation: In an oven-dried flask under a nitrogen atmosphere, dissolve the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, then warming to 0 °C for 30 minutes. Slowly add the LDA solution to the amide solution at -78 °C. After stirring for 30 minutes at -78 °C, warm the reaction to 0 °C for 30 minutes, and then to room temperature for 15 minutes. Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 eq) dropwise. Stir the reaction at 0 °C until completion.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.
General Procedure for Asymmetric Aldol Reaction using an Evans Auxiliary
-
N-Acylation: To a solution of the Evans auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone, 1.0 eq) in anhydrous THF (0.2 M) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and allow the reaction to warm to room temperature. After completion, the reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.
-
Aldol Reaction: To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C. Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour. Quench the reaction by adding a pH 7 buffer and methanol. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which is then purified by flash chromatography.
Cleavage of Chiral Auxiliaries
The removal of the chiral auxiliary is a critical step to obtain the final enantiomerically enriched product.
-
Evans Auxiliary Cleavage:
-
Pseudoephedrine Auxiliary Cleavage:
-
To Carboxylic Acid: Acidic or basic hydrolysis.
-
To Primary Alcohol: Reduction with a suitable hydride reagent like LiAlH₄.[2]
-
-
Oxazoline Auxiliary Cleavage:
-
To Carboxylic Acid: Acidic hydrolysis, for example, with aqueous HCl.
-
To Alcohol: A two-step, one-pot procedure using methyl chloroformate and lithium borohydride can be employed.[8]
-
Visualization of Workflows and Relationships
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Logical relationship for selecting a chiral auxiliary based on the desired reaction.
Conclusion
While direct comparative data for this compound as a traditional chiral auxiliary is scarce, its role as a precursor to valuable chiral oxazoline ligands is well-established. For routine asymmetric alkylations and aldol reactions where high diastereoselectivity is paramount, Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides remain the auxiliaries of choice, each with its own set of advantages. The selection of a particular auxiliary will depend on factors such as the specific substrate, desired product, cost considerations, and ease of purification. Researchers are encouraged to consult the primary literature for detailed procedures and specific substrate scope when planning an asymmetric synthesis.
References
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Determining Absolute Configuration: A Comparative Guide for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of three powerful techniques for elucidating the stereochemistry of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol derivatives: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using Mosher's method, and Vibrational Circular Dichroism (VCD).
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, dictates its interaction with other chiral molecules, including biological targets. For drug development, where enantiomers can have vastly different pharmacological and toxicological profiles, confirming the absolute stereochemistry is a regulatory requirement. This compound and its derivatives are important chiral building blocks in organic synthesis, making the reliable determination of their absolute configuration essential.
This guide presents a comparison of the leading analytical methods, including detailed experimental protocols and data presentation formats, to assist researchers in selecting the most appropriate technique for their needs.
Method Comparison at a Glance
| Feature | X-ray Crystallography | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Direct determination of the three-dimensional atomic arrangement in a single crystal. | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable NMR signals. | Measures the differential absorption of left and right circularly polarized infrared light, which is sensitive to molecular chirality. |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Liquid (solution) |
| Sample Amount | Typically mg scale, but dependent on crystallization success. | ~1-5 mg of substrate | ~1-10 mg |
| Key Advantage | Provides an unambiguous and direct determination of the absolute configuration. | Does not require crystallization; relatively quick to perform once the derivatives are synthesized. | Non-destructive and does not require derivatization; provides information about the solution-phase conformation. |
| Limitations | Requires a high-quality single crystal, which can be challenging to obtain. The presence of a heavy atom is often beneficial for a reliable assignment. | Indirect method; requires successful synthesis and purification of diastereomers. Potential for misinterpretation if conformational effects are not considered. | Requires access to a specialized VCD spectrometer and quantum chemical calculations for spectral interpretation. |
| Data Output | Unit cell dimensions, space group, atomic coordinates, Flack parameter. | ¹H or ¹⁹F NMR spectra showing chemical shift differences (Δδ) between diastereomers. | VCD and infrared absorption spectra. |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is considered the most definitive method for determining the absolute configuration of a chiral molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be constructed. The absolute configuration is determined by analyzing the anomalous scattering of X-rays, which is particularly effective when a heavy atom is present in the crystal structure.[3] The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute configuration; a value close to zero for a known enantiomer confirms the assignment.[4]
Experimental Protocol:
-
Crystallization: High-quality single crystals of the this compound derivative are grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For aminodiols, co-crystallization with a chiral acid or the formation of a salt with an anion containing a heavier atom (e.g., bromide or iodide) can facilitate both crystallization and the determination of the absolute configuration.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction data (intensities and positions of the diffracted beams) are collected.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the Bijvoet pairs in the diffraction data. The Flack parameter is calculated to validate the assignment. A Flack parameter close to 0 with a small standard uncertainty for the correct enantiomer indicates a high level of confidence in the assigned absolute configuration.
Data Presentation:
Table 1: Example Crystallographic Data for a Derivative of (1S,2S)-2-Amino-1-phenyl-1,3-propanediol
| Parameter | Value |
| Chemical Formula | C₁₈H₂₀N₂O₅ |
| Formula Weight | 344.36 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123(4) |
| b (Å) | 12.456(6) |
| c (Å) | 16.789(8) |
| V (ų) | 1701.2(14) |
| Z | 4 |
| ρcalc (g/cm³) | 1.345 |
| R-factor (%) | 4.2 |
| Flack parameter | 0.02(5) |
Note: The data in this table is hypothetical and serves as an illustrative example.
Mosher's Method: Probing Chirality with NMR
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[5][6][7] The method involves the derivatization of the chiral substrate with the enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for the protons near the chiral center in the ¹H NMR spectrum. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol or amine can be deduced.
Experimental Protocol:
-
Derivatization: The this compound derivative is reacted separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the corresponding (R)-MTPA and (S)-MTPA esters (or amides if the amino group is derivatized). The reactions are typically carried out in the presence of a base like pyridine or DMAP.
-
Purification: The resulting diastereomeric esters are purified, usually by column chromatography, to remove any unreacted starting materials and reagents.
-
NMR Analysis: High-resolution ¹H NMR spectra are recorded for both the (R)-MTPA and (S)-MTPA diastereomers.
-
Data Analysis: The chemical shifts of the protons on both sides of the newly formed stereocenter are assigned for each diastereomer. The chemical shift differences (Δδ = δS - δR) are calculated. A consistent pattern of positive and negative Δδ values for the protons on either side of the chiral center allows for the assignment of the absolute configuration based on the established Mosher's method model.
Data Presentation:
Table 2: Example ¹H NMR Data for Mosher's Esters of a (1S,2S)-2-Amino-1-phenyl-1,3-propanediol Derivative
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1' | 5.15 | 5.25 | +0.10 |
| Ph-H (ortho) | 7.35 | 7.30 | -0.05 |
| H-2' | 4.80 | 4.75 | -0.05 |
| H-3'a | 3.90 | 3.82 | -0.08 |
| H-3'b | 3.75 | 3.68 | -0.07 |
Note: The data in this table is hypothetical and serves as an illustrative example.
Vibrational Circular Dichroism: A Chiroptical Approach
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and its conformation in solution. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.
Experimental Protocol:
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable solvent (e.g., chloroform-d or DMSO-d6) at a concentration typically in the range of 0.01 to 0.1 M.
-
VCD and IR Spectroscopy: The VCD and infrared (IR) absorption spectra of the sample are recorded on a VCD spectrometer.
-
Quantum Chemical Calculations: Density functional theory (DFT) calculations are performed to predict the theoretical VCD and IR spectra for one enantiomer of the molecule. This involves a conformational search to identify the low-energy conformers and then calculating their Boltzmann-averaged spectra.
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good agreement between the signs and relative intensities of the major VCD bands confirms the absolute configuration of the molecule in solution.
Data Presentation:
Table 3: Example VCD Data for a (1S,2S)-2-Amino-1-phenyl-1,3-propanediol Derivative
| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated VCD Sign | Vibrational Assignment |
| 3450 | + | 3465 | + | O-H stretch |
| 3350 | - | 3360 | - | N-H stretch |
| 1605 | + | 1610 | + | Phenyl C=C stretch |
| 1495 | - | 1500 | - | Phenyl C=C stretch |
| 1080 | + | 1085 | + | C-O stretch |
Note: The data in this table is hypothetical and serves as an illustrative example.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining absolute configuration using X-ray crystallography and a decision-making flowchart for selecting the appropriate method.
Caption: Workflow for absolute configuration determination using X-ray crystallography.
Caption: Decision flowchart for selecting an absolute configuration determination method.
Conclusion
The determination of the absolute configuration of this compound derivatives can be confidently achieved using several powerful analytical techniques. X-ray crystallography provides the most direct and unambiguous answer but is contingent on obtaining high-quality single crystals. Mosher's method offers a valuable solution-phase alternative that is readily accessible via NMR spectroscopy, provided that the diastereomeric derivatives can be synthesized and their spectra analyzed without complications. Vibrational Circular Dichroism is a non-destructive chiroptical method that provides insight into the solution-phase structure but requires specialized equipment and computational support. The choice of method will ultimately depend on the nature of the sample, the available resources, and the specific requirements of the research or development program. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to reliably determine the absolute configuration of these important chiral building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matilda.science [matilda.science]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. Vibrational circular dichroism spectrum of 1-amino-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Confirming the Structure of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Adducts
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of adducts derived from (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a crucial chiral building block in asymmetric synthesis, relies on a suite of spectroscopic techniques. This guide provides a comparative overview of the most effective methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and X-ray Crystallography. We present a comparison between the parent molecule and its putative adducts, specifically a Schiff base derivative and a metal complex, to illustrate the expected spectroscopic changes.
Spectroscopic Data Comparison
The formation of an adduct with this compound induces characteristic shifts in its spectroscopic signatures. The following tables summarize the key quantitative data for the parent compound and provide predicted data for a representative Schiff base adduct and a copper(II) complex.
Table 1: Comparative ¹H NMR and ¹³C NMR Spectral Data (Predicted for Adducts)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | Phenyl-H: ~7.2-7.4, CH(OH): ~4.8, CH(NH₂): ~3.2, CH₂OH: ~3.6-3.8 | Phenyl-C: ~126-142, C-OH: ~75, C-NH₂: ~58, C-CH₂OH: ~65 |
| Schiff Base Adduct (e.g., with Salicylaldehyde) | Phenyl-H: ~6.8-7.6, Imine-H (CH=N): ~8.5, CH(OH): ~5.0, CH(N=): ~3.8, CH₂OH: ~3.9-4.1 | Phenyl-C: ~117-161, Imine-C (CH=N): ~165, C-OH: ~74, C-N=: ~70, C-CH₂OH: ~64 |
| Copper(II) Complex Adduct | Broadened signals due to paramagnetic nature of Cu(II). Phenyl-H: significant shifts and broadening, CH(O-Cu): shifted, CH(NH₂-Cu): shifted and broadened, CH₂O-Cu: shifted and broadened. | Signals may be difficult to observe due to paramagnetic broadening. |
Table 2: Comparative Mass Spectrometry and FT-IR Spectral Data (Predicted for Adducts)
| Compound | Mass Spectrometry (m/z) | Key FT-IR Absorptions (cm⁻¹) |
| This compound | [M+H]⁺: 168.1025 | O-H stretch: ~3350 (broad), N-H stretch: ~3300-3100, C-H (aromatic): ~3050, C-H (aliphatic): ~2900, C-O stretch: ~1050 |
| Schiff Base Adduct (e.g., with Salicylaldehyde) | [M+H]⁺: 272.1287 | O-H stretch: ~3400 (broad), C=N stretch (imine): ~1630, C-H (aromatic): ~3060, C-H (aliphatic): ~2920, C-O stretch: ~1280 (phenolic), ~1040 (alcoholic) |
| Copper(II) Complex Adduct | Isotopic pattern for Cu. [M+Cu-2H+H]⁺: ~229.03 for ⁶³Cu | O-H and N-H stretches will be broadened and may shift to lower frequencies upon coordination. Appearance of new low-frequency bands corresponding to M-O and M-N bonds (~400-600 cm⁻¹). |
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical protocols for the key spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment of protons and carbons, especially for complex adducts. Standard pulse programs provided with the spectrometer software are used.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization.
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for these types of molecules. Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, perform the analysis on an Orbitrap or a Time-of-Flight (TOF) mass spectrometer to obtain accurate mass measurements.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire 16-32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.
4. X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow single crystals suitable for X-ray diffraction by slow evaporation of a solvent from a concentrated solution of the purified adduct, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect the diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and intensity data. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.
Visualizing Spectroscopic Confirmation Workflows
The following diagrams illustrate the logical flow of experiments and the relationships between different spectroscopic methods in the structural confirmation of this compound adducts.
Caption: Workflow for the synthesis and spectroscopic confirmation of adducts.
A Comparative Guide to the Efficacy of (1S,2S)- and (1R,2R)-2-Amino-1-phenyl-1,3-propanediol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral auxiliary or ligand is a critical decision in the development of stereoselective synthetic routes. The enantiomeric purity of the final product, often a crucial factor for its biological activity and safety, is directly influenced by the effectiveness of the chiral controller. This guide provides a detailed comparison of the efficacy of the two enantiomers of 2-amino-1-phenyl-1,3-propanediol, namely the (1S,2S) and (1R,2R) isomers, in asymmetric synthesis. These compounds are versatile chiral building blocks, frequently employed as precursors for chiral ligands or as chiral auxiliaries themselves.
Introduction to (1S,2S)- and (1R,2R)-2-Amino-1-phenyl-1,3-propanediol
(1S,2S)-2-Amino-1-phenyl-1,3-propanediol and its enantiomer, (1R,2R)-2-amino-1-phenyl-1,3-propanediol, are structurally similar to the amino acid phenylalanine and possess a 1,2-amino alcohol functionality with an additional hydroxymethyl group. This trifunctional nature allows for their facile incorporation into more complex chiral structures, such as ligands for metal-catalyzed reactions or as rigid chiral auxiliaries that can direct the stereochemical outcome of a reaction. Their applications span a range of asymmetric transformations, including conjugate additions, alkylations, and reductions.
Efficacy in Asymmetric 1,4-Conjugate Addition
A significant application of these aminodiols is in the preparation of chiral ligands for the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters.
A study published in Chemistry Letters highlights the use of a derivative of (1S,2S)-2-amino-1-phenyl-1,3-propanediol as a chiral ligand in the nickel-catalyzed asymmetric 1,4-addition of diethylzinc to chalcone. The ligand, (1S,2S)-3-benzyloxy-2-morpholino-1-phenylpropanol, was readily prepared from the parent aminodiol. This catalytic system demonstrated high enantioselectivity, achieving an optical purity of up to 95% enantiomeric excess (ee) .[1]
While direct comparative data for the (1R,2R) enantiomer in the same reaction is not available in the reviewed literature, the high performance of the (1S,2S)-derived ligand underscores the potential of this chiral backbone in designing effective catalysts for conjugate addition reactions. The choice between the (1S,2S) and (1R,2R) precursors would be dictated by the desired enantiomer of the final product, as they would be expected to provide opposite stereochemical outcomes.
Quantitative Data Summary
| Ligand Precursor | Reaction | Substrate | Reagent | Catalyst | Enantiomeric Excess (ee%) | Yield (%) |
| (1S,2S)-2-Amino-1-phenyl-1,3-propanediol | Asymmetric 1,4-Conjugate Addition | Chalcone | Diethylzinc | Nickel acetylacetonate | Up to 95 | Not specified |
Application as Chiral Auxiliaries in Oxazoline Synthesis
Both (1S,2S)- and (1R,2R)-2-amino-1-phenyl-1,3-propanediol are valuable starting materials for the synthesis of chiral 2-oxazolines. These heterocyclic compounds are not only found in various natural products but are also widely used as chiral ligands in a multitude of asymmetric catalytic reactions, famously known as Meyers' oxazoline chemistry. The aminodiol is condensed with a carboxylic acid or its derivative to form the oxazoline ring, with the stereocenters of the aminodiol directing subsequent stereoselective transformations at a position alpha to the oxazoline ring.
The choice of the (1S,2S) or (1R,2R) isomer directly determines the chirality of the resulting oxazoline and, consequently, the stereochemical outcome of the reactions in which it is employed as a chiral auxiliary. For instance, in asymmetric alkylation reactions of an enolate derived from a carboxylic acid appended to the oxazoline, the bulky phenyl group and the coordinating hydroxyl group of the original aminodiol create a sterically defined environment, forcing the electrophile to approach from a specific face.
While specific comparative studies detailing the diastereomeric excess (de%) and yields for both isomers under identical conditions were not found in the surveyed literature, the principle of opposite enantioselectivity is a fundamental concept in asymmetric synthesis. Therefore, the selection between the two isomers is a strategic choice to access a specific enantiomer of the desired product.
Experimental Protocols
General Procedure for the Synthesis of a Chiral Ligand from (1S,2S)-2-Amino-1-phenyl-1,3-propanediol
This protocol is based on the preparation of (1S,2S)-3-benzyloxy-2-morpholino-1-phenylpropanol, a ligand used in the asymmetric 1,4-addition of diethylzinc to enones.
Materials:
-
(1S,2S)-2-Amino-1-phenyl-1,3-propanediol
-
Benzyl bromide
-
Bis(2-chloroethyl) ether
-
A suitable base (e.g., potassium carbonate)
-
An appropriate solvent (e.g., dimethylformamide)
Procedure:
-
N-Alkylation: The primary amine of (1S,2S)-2-amino-1-phenyl-1,3-propanediol is first protected, for example, through a reaction with a suitable protecting group.
-
O-Benzylation: The primary hydroxyl group is selectively benzylated using benzyl bromide in the presence of a base.
-
Morpholine Ring Formation: The protected amino and the remaining hydroxyl group are reacted with bis(2-chloroethyl) ether in the presence of a base to form the morpholine ring.
-
Deprotection: The protecting group on the nitrogen is removed to yield the final ligand.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Experimental Workflow for Asymmetric Synthesis
The following diagram illustrates a typical workflow for an asymmetric synthesis utilizing a chiral auxiliary derived from either (1S,2S)- or (1R,2R)-2-amino-1-phenyl-1,3-propanediol.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Logical Relationship in Stereochemical Control
The stereochemical outcome of a reaction controlled by a chiral auxiliary is determined by the specific spatial arrangement of the auxiliary's stereogenic centers. The (1S,2S) and (1R,2R) enantiomers of 2-amino-1-phenyl-1,3-propanediol provide enantiomeric chiral environments, leading to the formation of opposite enantiomers of the product.
Caption: Stereochemical control leading to opposite product enantiomers.
Conclusion
Both (1S,2S)- and (1R,2R)-2-amino-1-phenyl-1,3-propanediol are highly valuable and effective chiral building blocks in asymmetric synthesis. The (1S,2S) isomer has been shown to be a precursor to a chiral ligand that induces high enantioselectivity (up to 95% ee) in the asymmetric conjugate addition of diethylzinc to enones. While direct comparative data under identical conditions is often elusive in the literature, the fundamental principles of stereochemistry dictate that the (1R,2R) isomer will generally lead to the opposite enantiomer of the product with a comparable level of stereocontrol, assuming the reaction mechanism is analogous.
The choice between these two enantiomers is therefore a strategic one, based on the desired absolute configuration of the target molecule. Their ready availability and versatile chemical functionality ensure their continued importance in the toolbox of synthetic chemists in academia and the pharmaceutical industry. Further head-to-head comparative studies would be beneficial to the scientific community for a more nuanced understanding of their relative efficacy in various asymmetric transformations.
References
A Cost-Benefit Analysis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic viability. This guide provides an objective comparison of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol with other common chiral auxiliaries, offering insights into their performance, cost-effectiveness, and practical applications in asymmetric synthesis.
This compound is a versatile chiral amino alcohol widely employed as a chiral auxiliary and a precursor in the synthesis of more complex chiral ligands and pharmaceutical agents. Its rigid phenyl group and the defined stereochemistry of its amino and hydroxyl groups allow for effective facial discrimination in a variety of chemical transformations. This guide will delve into a comparative analysis of this compound against established alternatives such as Evans' oxazolidinones and pseudoephedrine-based auxiliaries, supported by available experimental data and detailed protocols.
Performance Comparison in Asymmetric Synthesis
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high levels of stereoselectivity (diastereomeric or enantiomeric excess) and to be readily attached and subsequently cleaved from the substrate, ideally with high recovery of the auxiliary. While direct, side-by-side comparative studies for this compound against all major classes of auxiliaries in identical reactions are not extensively documented, we can infer its potential performance by examining its primary applications and comparing the general performance of related amino alcohol-derived auxiliaries with established alternatives.
One of the principal applications of this compound is in the synthesis of chiral 2-oxazolines. These oxazolines can then act as chiral ligands in asymmetric catalysis or as intermediates in the synthesis of other chiral molecules.
Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions
| Chiral Auxiliary | Typical Application | Reported Yield | Reported Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |
| This compound | Synthesis of Chiral 2-Oxazolines | Good to high | High (product ee depends on subsequent catalytic reaction) |
| Evans' Oxazolidinones | Asymmetric Alkylation | 68-98%[1] | >95:5 to >99:1[1] |
| Asymmetric Aldol Reactions | High[1] | >20:1[1] | |
| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | High | 95:5 to >99:1 |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder | High | >95:5 |
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the initial purchase price of the auxiliary but also its molecular weight, the efficiency of the reactions in which it is used (yield and stereoselectivity), and the ease and efficiency of its recovery and recycling.
Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Approx. Price (Small Scale) | Bulk Price Indication | Recyclability |
| This compound | ~$56/g[2][3] | Metric ton quantities available, suggesting lower bulk pricing[4] | Recoverable, but cleavage can be harsh |
| Evans' Oxazolidinones | ~
| More attractive for industrial applications in bulk[1] | High recovery rates often reported |
| Pseudoephedrine | Inexpensive commodity chemical | Low | High recovery rates reported |
| Oppolzer's Camphorsultam | Higher initial purchase price | Higher | Robust with high recovery rates |
(Note: Prices are based on listed catalog prices for research quantities and may vary significantly for bulk industrial purchases.)
This compound is commercially available from various suppliers, with pricing for small quantities around $56 per gram.[2][3] Industrial-scale production capacity is indicated by suppliers offering metric ton quantities, which suggests a significantly lower price point for bulk orders.[4]
In comparison, Evans' oxazolidinones, while having a similar or higher cost at the research scale, are noted to become more cost-effective in bulk for industrial applications.[1] Pseudoephedrine is an inexpensive commodity chemical, but its use is often regulated due to its potential for diversion.[2] This has led to the development of unregulated alternatives like pseudoephenamine. Oppolzer's camphorsultam generally has a higher initial cost, but its robustness and high recovery rates can make it economically viable in the long run.[2]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of syntheses utilizing chiral auxiliaries.
Synthesis of a Chiral 2-Oxazoline from this compound
This protocol describes a general procedure for the synthesis of a chiral 2-oxazoline, a common application of this compound.
Materials:
-
This compound
-
Carboxylic acid or its corresponding acid chloride/ester
-
Dehydrating agent (e.g., thionyl chloride, triflic acid) or coupling agent (for carboxylic acids)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine, pyridine) if starting from acid chloride
Procedure:
-
Amide Formation (if starting from carboxylic acid): To a solution of the carboxylic acid and this compound in a suitable solvent, add a coupling agent (e.g., DCC, EDC). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Cyclization: The resulting N-(2-hydroxy-1-(hydroxymethyl)-2-phenylethyl)amide is then subjected to cyclization. This can be achieved under various conditions, such as treatment with thionyl chloride followed by a base, or by using a strong acid catalyst like triflic acid which promotes dehydrative cyclization.[5]
-
Workup and Purification: After completion of the reaction, the mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield the pure chiral 2-oxazoline.
Asymmetric Alkylation using a Pseudoephedrine Auxiliary
This protocol provides a general procedure for asymmetric alkylation, a reaction where pseudoephedrine and its analogs are highly effective.
Materials:
-
Pseudoephedrine amide of a carboxylic acid
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base
-
Alkyl halide (electrophile)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Enolate Formation: A solution of the pseudoephedrine amide in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of LDA is added dropwise, and the mixture is stirred for a period to ensure complete enolate formation.
-
Alkylation: The alkyl halide is added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion (monitored by TLC).
-
Workup and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio of the crude product can be determined by NMR or HPLC analysis. The product is then purified by chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. For example, acidic or basic hydrolysis can yield the corresponding carboxylic acid, while reduction can provide the alcohol.
Signaling Pathways and Experimental Workflows
The selection of a chiral auxiliary is a critical step in the overall workflow of synthesizing a chiral molecule. The following diagram illustrates a typical decision-making process.
The following diagram illustrates a general workflow for the use of a chiral auxiliary in asymmetric synthesis.
Conclusion
This compound is a valuable chiral building block, primarily utilized for the synthesis of chiral 2-oxazoline ligands and intermediates. Its effectiveness as a direct chiral auxiliary in reactions like alkylations and aldol additions is less documented in direct comparison to benchmark auxiliaries like Evans' oxazolidinones and pseudoephedrine derivatives.
The choice of a chiral auxiliary for an industrial application is a multi-faceted decision. While Evans' auxiliaries and pseudoephedrine derivatives have a more extensive track record of providing high and predictable stereocontrol in a broader range of reactions, the availability of this compound in bulk quantities suggests it is a cost-effective option for specific applications, particularly in the synthesis of chiral ligands for catalysis. For researchers and process chemists, the decision will ultimately depend on the specific transformation, the required level of stereocontrol, cost considerations at the desired scale, and regulatory constraints. Further head-to-head comparative studies would be beneficial to fully elucidate the performance of this compound as a chiral auxiliary in a wider range of asymmetric transformations.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Featuring Derivatives of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting stereochemical control to a prochiral substrate. This guide provides a comparative overview of the applications of chiral auxiliaries derived from (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol and contrasts their performance with widely used alternatives such as Evans' oxazolidinones, pseudoephedrine, and camphorsultam in key asymmetric transformations.
This compound serves as a versatile chiral building block, primarily for the synthesis of chiral 2-oxazolines. These oxazoline derivatives then function as the chiral auxiliary in various asymmetric reactions. This guide will delve into the synthesis of these auxiliaries and their performance in asymmetric alkylation, aldol reactions, and Diels-Alder reactions, alongside a comparison with established chiral auxiliaries.
Synthesis of Chiral Oxazoline Auxiliary from this compound
The most common chiral auxiliary derived from this compound is (4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazoline. Its synthesis is a crucial first step before its application in asymmetric synthesis.
Experimental Protocol: Synthesis of (4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazoline
A general procedure for the synthesis of chiral oxazolines from amino alcohols involves their reaction with a suitable one-carbon electrophile, such as an orthoester or an imidate.
Materials:
-
This compound
-
Trimethyl orthoacetate (or other suitable orthoester)
-
Catalytic amount of a weak acid (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or chloroform)
Procedure:
-
To a solution of this compound in anhydrous toluene, add trimethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux, with continuous removal of the methanol byproduct using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazoline.
Note: Specific reaction times and purification details may vary and should be optimized based on literature procedures.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction where a chiral auxiliary guides the approach of an electrophile to a prochiral enolate.
Performance Comparison in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Substrate | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4S,5S)-4-(acyloxymethyl)-5-phenyl-2-oxazoline derivative | Benzyl bromide | N-propionyl derivative | >95% | 85 | [Fictional Data for Illustration] |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Benzyl bromide | N-propionyl derivative | >98% | 90 | [1] |
| Pseudoephedrine | Benzyl bromide | N-propionamide | >98% | 92 | [2] |
Note: The data for the this compound derivative is illustrative due to the limited availability of direct comparative studies in the searched literature. Researchers are encouraged to consult specific publications for detailed experimental results.
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[1]
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of NaHMDS in THF to the cooled solution to form the sodium enolate.
-
After stirring for 30 minutes, add benzyl bromide dropwise.
-
Continue stirring at -78 °C for several hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The chiral auxiliary on the enolate component dictates the facial selectivity of the reaction with an aldehyde.
Performance Comparison in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Substrate | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) of major isomer | Yield (%) | Reference |
| (4S,5S)-4-(acyloxymethyl)-5-phenyl-2-oxazoline derivative | Isobutyraldehyde | N-propionyl derivative | 95:5 | >90% | 80 | [Fictional Data for Illustration] |
| Evans' Oxazolidinone ((4S)-4-benzyl-2-oxazolidinone) | Isobutyraldehyde | N-propionyl derivative | >99:1 (syn) | >98% | 85-95 | [3] |
| Pseudoephedrine | Benzaldehyde | N-propionamide | >95:5 (syn) | >98% | 88 | [4][5] |
Note: The data for the this compound derivative is illustrative.
Experimental Protocol: Asymmetric Aldol Reaction using a Pseudoephedrine Auxiliary[4][5]
Materials:
-
N-Propionylpseudoephedrine
-
Lithium diisopropylamide (LDA)
-
Anhydrous lithium chloride (LiCl)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of N-propionylpseudoephedrine and anhydrous LiCl in THF at -78 °C, slowly add a solution of LDA in THF.
-
Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
Add the aldehyde dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at this temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. When a chiral auxiliary is attached to the dienophile, it can effectively control the facial selectivity of the cycloaddition.
Performance Comparison in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Diene | Dienophile | endo:exo ratio | Diastereomeric Excess (d.e.) of endo isomer | Yield (%) | Reference |
| Acrylate of (4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazoline | Cyclopentadiene | N-acryloyl derivative | 90:10 | 85% | 75 | [Fictional Data for Illustration] |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Cyclopentadiene | N-acryloyl derivative | >100:1 | >99% | 91 | [6] |
| Camphorsultam | Cyclopentadiene | N-acryloyl derivative | >98:2 | >98% | 85-95 | [6] |
Note: The data for the this compound derivative is illustrative.
Experimental Protocol: Asymmetric Diels-Alder Reaction using a Camphorsultam Auxiliary[6]
Materials:
-
N-Acryloyl-camphorsultam
-
Cyclopentadiene (freshly cracked)
-
Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the N-acryloyl-camphorsultam in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Add the Lewis acid (e.g., a solution of Et₂AlCl in hexanes) dropwise and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene to the reaction mixture.
-
Stir at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography or recrystallization.
Logical and Workflow Diagrams
Caption: Synthesis of the chiral oxazoline auxiliary.
Caption: General workflow for asymmetric alkylation.
Conclusion
Chiral auxiliaries derived from this compound represent a valuable class of tools for asymmetric synthesis. While direct, quantitative comparisons with established auxiliaries like Evans' oxazolidinones, pseudoephedrine, and camphorsultam are not extensively documented in readily available literature, the underlying principles of stereocontrol are analogous. The choice of a chiral auxiliary is often dependent on the specific substrate, desired stereochemical outcome, and the ease of removal of the auxiliary. This guide provides a foundational understanding and practical protocols to aid researchers in the selection and application of these important reagents in the synthesis of enantiomerically pure molecules. Further investigation into the specific applications of derivatives of this compound is warranted to fully elucidate their potential in asymmetric synthesis.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Synthesis of Enantiomerically Pure (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic methodologies for a key chiral building block.
Enantiomerically pure (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a valuable chiral building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the antibiotic chloramphenicol and other bioactive molecules. The precise stereochemical arrangement of its functional groups necessitates highly selective synthetic strategies. This guide provides an objective comparison of validated synthetic routes to this important aminodiol, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches: asymmetric synthesis from achiral precursors, diastereoselective synthesis from a chiral precursor, and chemoenzymatic synthesis. Each route offers distinct advantages and disadvantages in terms of efficiency, scalability, and stereochemical control.
| Synthetic Route | Starting Material(s) | Key Steps | Overall Yield (%) | Enantiomeric Excess (%) | Advantages | Disadvantages |
| Route 1: Sharpless Asymmetric Epoxidation | Cinnamyl alcohol | Sharpless asymmetric epoxidation, regioselective azidolysis, reduction | ~60-70% | >98% | High enantioselectivity, well-established methodology. | Multi-step process, use of potentially hazardous azide reagents. |
| Route 2: Diastereoselective Reduction | Benzaldehyde, Glycine derivative | Formation of α-azido-β-hydroxy ketone, diastereoselective reduction, deprotection | ~50-60% | >99% (diastereomeric excess) | Excellent stereocontrol, utilizes readily available starting materials. | Requires careful control of reduction conditions to achieve high diastereoselectivity. |
| Route 3: Chemoenzymatic Synthesis | L-Phenylalanine | Multi-enzyme cascade (deamination, decarboxylation, epoxidation, hydrolysis, amination) | ~60% | >99% | Environmentally friendly (green chemistry), high enantiopurity from a renewable source.[1] | Can be limited by enzyme availability and stability, may require specialized equipment. |
Experimental Protocols
Route 1: Sharpless Asymmetric Epoxidation
This route establishes the chirality of the final product early in the synthesis through the highly reliable Sharpless asymmetric epoxidation of cinnamyl alcohol.
1. Sharpless Asymmetric Epoxidation of Cinnamyl Alcohol:
-
To a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -20°C, add a solution of cinnamyl alcohol.
-
Slowly add tert-butyl hydroperoxide and stir the mixture at -20°C until the reaction is complete (monitored by TLC).
-
Work-up involves quenching the reaction with water and purification by column chromatography to yield (2R,3R)-3-phenyloxiran-2-yl)methanol.
2. Regioselective Azidolysis of the Epoxy Alcohol:
-
Treat the epoxy alcohol with sodium azide in the presence of a Lewis acid catalyst (e.g., titanium(IV) isopropoxide) in a suitable solvent like isopropanol.
-
The reaction is heated to facilitate the regioselective ring-opening of the epoxide at the C3 position by the azide nucleophile.
-
Purification by chromatography affords (2R,3S)-3-azido-1-phenylpropane-1,2-diol.
3. Reduction of the Azido Diol:
-
The azido diol is reduced to the corresponding amino diol using a reducing agent such as hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
-
The reaction is carried out in a suitable solvent like ethanol or tetrahydrofuran.
-
After complete reduction, an acidic work-up followed by neutralization and extraction yields this compound.
Route 2: Diastereoselective Reduction of an α-Azido-β-hydroxy Ketone
This approach relies on the diastereoselective reduction of a ketone precursor where one stereocenter is already established, directing the formation of the second.
1. Synthesis of 2-azido-3-hydroxy-1-phenyl-1-propanone:
-
This intermediate can be synthesized from benzaldehyde and a suitable glycine equivalent through a multi-step sequence involving the introduction of the azide functionality and the hydroxymethyl group.
2. Diastereoselective Reduction:
-
The α-azido-β-hydroxy ketone is dissolved in a protic solvent like methanol or ethanol and cooled to a low temperature (e.g., -78°C).
-
A reducing agent, such as sodium borohydride, is added portion-wise while carefully monitoring the temperature. The pre-existing hydroxyl group directs the hydride attack, leading to the desired (1S,2S) stereochemistry.
-
The reaction is quenched, and the product is isolated by extraction and purified by crystallization or chromatography.
3. Deprotection (if necessary):
-
If protecting groups were used in the synthesis of the ketone precursor, they are removed in the final step to yield the target aminodiol.
Validation of Enantiomeric Purity
The enantiomeric excess (e.e.) of the synthesized this compound is a critical parameter for validation. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this determination.
Chiral HPLC Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H), is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm) is commonly employed.
-
Sample Preparation: The synthesized aminodiol is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Analysis: The sample is injected onto the HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the synthesis via Sharpless Asymmetric Epoxidation.
Caption: Workflow for the synthesis via Diastereoselective Reduction.
Caption: General workflow for the validation of enantiomeric purity.
References
A Comparative Guide to the Mechanistic Nuances of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a cornerstone of efficient and stereoselective synthesis. Among the plethora of available options, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol has emerged as a versatile and effective chiral building block. This guide provides an objective comparison of its performance in key asymmetric reactions against common alternatives, supported by experimental data, detailed protocols, and mechanistic insights.
This compound, a readily available amino alcohol, has proven its utility in the asymmetric synthesis of a variety of chiral compounds, most notably in the enantioselective addition of organozinc reagents to aldehydes and the formation of chiral 2-oxazolines. Its efficacy stems from the rigid stereochemical arrangement of its amine and hydroxyl groups, which effectively directs the approach of incoming reagents.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols is a benchmark reaction for evaluating the effectiveness of chiral ligands. The performance of this compound and its derivatives in the addition of diethylzinc to benzaldehyde is summarized below in comparison to other widely used chiral amino alcohol ligands.
| Chiral Ligand | Ligand Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Predominant Configuration | Reference |
| (1S,2S)-N,N'-Bis[(1S)-1-benzyl-2-hydroxyethyl]ethanediamide | 10 | rt | 95 | 67 | R | [1] |
| (-)-DAIB | 2 | 0 | 97 | 98 | S | [2] |
| (1R,2S)-N-Pyrrolidinyl norephedrine | 2 | 0 | 95 | 94 | R | [2] |
| Ligand 13a (undisclosed structure) | - | - | ~100 | 95 | - | [3][4] |
| Ligand 13b (undisclosed structure) | - | - | ~100 | 95 | - | [3][4] |
Note: Reaction conditions and methods for determining yield and enantiomeric excess (ee) may vary between studies. This table is for comparative purposes.[2]
Synthesis of Chiral 2-Oxazolines
Chiral 2-oxazolines are valuable intermediates in organic synthesis, serving as ligands for asymmetric catalysis and as chiral auxiliaries themselves. This compound is a common precursor for the synthesis of these heterocycles. The general approach involves the condensation of the amino alcohol with a carboxylic acid or its derivative.[5]
More recently, microwave-assisted protocols have been developed to access chiral oxazolines more efficiently and with higher atom economy, often using a recoverable heterogeneous catalyst.[3]
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
The following is a generalized experimental protocol based on common procedures found in the literature for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.[2]
-
Preparation of the Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral amino alcohol ligand (0.1 mmol) is dissolved in an anhydrous solvent (e.g., toluene, 2.0 mL).
-
Reaction Initiation: The solution is cooled to the desired temperature (e.g., 0 °C or -3 °C). Diethylzinc (1.0 M in hexanes, 0.6 mmol) is added dropwise, followed by the addition of titanium tetraisopropoxide (0.32 mmol).
-
Aldehyde Addition: Benzaldehyde (0.2 mmol) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature for a set time (e.g., 10 hours) and monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction is quenched by the slow addition of 1N HCl (2.0 mL). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield and enantiomeric excess of the resulting 1-phenyl-1-propanol are determined by chiral HPLC analysis.
General Procedure for the Synthesis of Chiral 2-Oxazolines from an Amino Alcohol and a Nitrile
-
Reaction Setup: In a suitable reaction vessel, the chiral amino alcohol (e.g., this compound, 1.0 mmol), the nitrile (e.g., benzonitrile, 1.2 mmol), and a catalyst (e.g., zinc chloride, 0.1 mmol) are combined in a solvent (e.g., chlorobenzene).
-
Reaction Conditions: The mixture is heated to reflux and stirred for a specified period (e.g., 24 hours), with reaction progress monitored by TLC.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography to afford the desired chiral 2-oxazoline.
Mechanistic Insights and Visualizations
The stereochemical outcome of reactions catalyzed by this compound and its derivatives is dictated by the formation of a rigid, chiral transition state.
Enantioselective Addition of Diethylzinc to Benzaldehyde
In the addition of diethylzinc to benzaldehyde, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a well-defined transition state that directs the ethyl group to one of the enantiotopic faces of the aldehyde carbonyl.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.
Synthesis of Chiral 2-Oxazolines
The formation of a 2-oxazoline from an amino alcohol and a nitrile typically proceeds through the formation of an intermediate N-(2-hydroxyethyl)amidine, which then undergoes intramolecular cyclization. The stereochemistry of the amino alcohol is retained in the final oxazoline product.
Caption: General reaction pathway for the synthesis of chiral 2-oxazolines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: A Procedural Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is crucial for mitigating risks to both personnel and the environment.
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some safety data sheets also indicate that it can cause severe skin burns and eye damage.[3] Therefore, it must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[4] Under no circumstances should this chemical be discharged into drains or sewers.[4][5][6]
Hazard Profile and Precautionary Measures
A summary of the key hazard information for this compound is presented below. This information is critical for understanding the risks and the necessity for stringent disposal protocols.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Disposal Relevant) |
| Skin Corrosion/Irritation (Category 1B/2) | Danger/Warning | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P362+P364: Take off contaminated clothing and wash it before reuse.[2] P501: Dispose of contents/container to an approved waste disposal plant.[3][5] | |
| Serious Eye Damage/Eye Irritation (Category 1/2) | Danger/Warning | H318: Causes serious eye damage. H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound and its associated waste.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.[6]
-
Hand Protection: Wear suitable chemical-resistant gloves.[6]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Waste Collection and Segregation
-
Container: Collect waste this compound in a designated, compatible, and sealable container.[4] The container must be in good condition and not leak.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Store this waste separately from incompatible materials, such as strong oxidizing agents.[1][4]
Storage of Chemical Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4]
-
The storage area should be away from heat, sparks, and open flames.[5]
-
Ensure that the storage location is secure and only accessible to authorized personnel.
Arranging for Disposal
-
The primary method of disposal is to send the chemical waste to an approved waste disposal plant.[3][5]
-
Contact your institution’s Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with an accurate description of the waste, including its composition and quantity.
Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal.
-
It is recommended to triple-rinse the container with a suitable solvent.
-
Crucially, the rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste. [7]
-
Once thoroughly decontaminated, and with the label removed or defaced, the container can be disposed of according to your institution's guidelines for non-hazardous waste or recycling.[8][9]
Spill Management
In the event of a spill:
-
Ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[10]
-
Sweep or shovel the absorbed material into a suitable container for disposal as hazardous waste.[1][5]
-
Do not allow the spilled material to enter drains or waterways.[6][10]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. theformulatorshop.com [theformulatorshop.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. nswai.org [nswai.org]
- 9. otago.ac.nz [otago.ac.nz]
- 10. spectrumchemical.com [spectrumchemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Essential safety protocols and logistical plans are critical for the secure and effective handling of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in a laboratory setting. This guide provides detailed, step-by-step procedures for personal protective equipment, operational handling, and disposal to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a solid compound that is classified as causing skin and serious eye irritation, and may also lead to respiratory irritation.[1] Adherence to stringent safety measures is paramount to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are fundamental to minimizing exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Standard |
| Respiratory Protection | Dust mask (Type N95 or equivalent) | NIOSH (US) or EN 149 (EU)[2] |
| Eye Protection | Safety glasses with side-shields or goggles | OSHA 29 CFR 1910.133 or EN 166[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | ASTM F739 or EN 374 |
| Body Protection | Laboratory coat | --- |
While generic "gloves" are often cited, for handling aromatic amines like this compound, nitrile and neoprene gloves generally offer good chemical resistance.[3][4][5] However, it is crucial to consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for any signs of degradation before use and change them immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to prevent accidental exposure and contamination.
Preparation and Handling Workflow
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to minimize the inhalation of dust particles.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
2. Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in the dust.[1]
-
Use non-sparking tools for handling the solid to prevent ignition sources.
-
Keep the container tightly closed when not in use.
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of accidental exposure or a spill, prompt and correct action is crucial.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Cleanup Protocol
For minor spills, trained laboratory personnel equipped with the appropriate PPE can follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.
-
Contain: Use an inert, non-combustible absorbent material like sand or vermiculite to cover the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable container for chemical waste.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Label the waste container as "Hazardous Waste" and include the chemical name.[6][7] Dispose of the waste through your institution's hazardous waste program.
For major spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
Solid Waste:
-
Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.
-
This container should be marked as "Hazardous Waste" and include the full chemical name.[6][7]
-
Contaminated materials such as gloves, absorbent pads, and weighing paper should also be placed in a designated hazardous waste container.[8]
-
Arrange for disposal through a licensed chemical waste disposal company, following all local, state, and federal regulations.
Empty Containers:
-
"Empty" containers that previously held this chemical should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
By implementing these comprehensive safety and logistical procedures, researchers can confidently and securely handle this compound, fostering a safe and productive research environment.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 3. cleanroom.byu.edu [cleanroom.byu.edu]
- 4. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
